TCO-PEG2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O8/c23-17-8-9-18(24)22(17)30-19(25)10-12-27-14-15-28-13-11-21-20(26)29-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,21,26)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPTSMKWMJDKL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCO-PEG2-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced molecular imaging probes.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.
This crosslinker features two key reactive groups: a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester.[3] The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the TCO group enables a highly efficient and bioorthogonal reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, further optimizing conjugation efficiency.
Chemical Properties and Quantitative Data
This compound is characterized by its specific molecular structure and reactivity. The following tables summarize its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C20H30N2O8 | |
| Molecular Weight | 426.46 g/mol | |
| Purity | Typically >95% | |
| CAS Number | 2250217-33-3 |
The performance of this compound is largely defined by the kinetics of the TCO-tetrazine ligation, a cornerstone of "click chemistry."
| Reaction Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous media | |
| Second-Order Rate Constant (k) | 2000 M⁻¹s⁻¹ | 9:1 methanol/water | |
| Typical Reaction Time for TCO-Tetrazine Ligation | 30-60 minutes at low protein concentrations | Room temperature | |
| Conjugation Efficiency | >99% for TCO-tetrazine reaction | Mild buffer conditions | |
| NHS Ester Reaction pH | 7-9 | Aqueous buffer |
Mechanism of Action
The utility of this compound lies in its dual reactivity, allowing for a two-step bioconjugation strategy.
-
Amine Conjugation: The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on proteins or antibodies, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7-9).
-
Bioorthogonal TCO-Tetrazine Ligation: The TCO group undergoes a rapid and highly specific iEDDA reaction with a tetrazine-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes. The reaction is exceptionally fast and forms a stable dihydropyridazine linkage.
Experimental Protocols
Protocol 1: General Protocol for Antibody Conjugation with this compound
This protocol outlines the steps for labeling an antibody with this compound.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting spin column to remove any amine-containing buffers or stabilizers.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Antibody:
-
Remove excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a desalting spin column equilibrated with a suitable storage buffer (e.g., PBS).
-
The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: PBS or other suitable non-amine-containing buffer
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the TCO-labeled antibody with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine compound is often recommended to ensure complete labeling of the TCO groups.
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature. For more dilute samples or temperature-sensitive molecules, the reaction can be performed at 4°C for 2-4 hours.
-
-
Purification (Optional):
-
Depending on the downstream application, excess unreacted tetrazine-functionalized molecule may need to be removed. This can be achieved using size-exclusion chromatography or dialysis.
-
Applications and Workflows
PROTAC Development Workflow
This compound is a valuable tool in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of target proteins.
This workflow illustrates the modular synthesis of a PROTAC using this compound. The target protein ligand is first functionalized with the TCO group via the NHS ester. Separately, the E3 ligase ligand is modified with a tetrazine. The two components are then joined together using the highly efficient TCO-tetrazine click reaction to form the final PROTAC molecule.
Live-Cell Imaging Workflow
This compound can be used for pre-targeting strategies in live-cell imaging, allowing for a two-step labeling process that can reduce background fluorescence and improve signal-to-noise ratios.
References
TCO-PEG2-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its mechanism of action, provides structured data on its properties, and offers detailed experimental protocols for its use.
Introduction
This compound is a powerful tool for covalently linking molecules, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. It features two key reactive groups: a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene glycol (PEG) spacer.
The TCO group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with tetrazine-functionalized molecules.[1] This reaction is known for its rapid kinetics and high specificity, allowing for conjugation in complex biological media.[1][2] The NHS ester, on the other hand, reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[3][4] The hydrophilic PEG spacer enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
Chemical Structure
Below is a diagram illustrating the chemical structure of this compound.
References
A Technical Guide to TCO-PEG2-NHS Ester: Mechanism of Action and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the TCO-PEG2-NHS ester, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. We will dissect its mechanism of action, focusing on the two-step process it facilitates: the initial modification of biomolecules via the N-hydroxysuccinimide (NHS) ester and the subsequent, highly efficient bioorthogonal ligation of the trans-cyclooctene (TCO) moiety with a tetrazine partner. This guide offers quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the effective application of this powerful tool in drug development, diagnostics, and fundamental research.
Core Principles of this compound Functionality
The this compound is a versatile molecule designed for a two-stage conjugation process. Its structure comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., the side chain of lysine residues).
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic spacer that enhances the solubility of the molecule and can reduce steric hindrance during the subsequent ligation reaction.
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in one of the fastest bioorthogonal "click chemistry" reactions – the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine.
The overall strategy involves first "activating" a biomolecule with the this compound, introducing the TCO handle. This TCO-modified biomolecule can then be specifically and efficiently reacted with a second molecule functionalized with a tetrazine group, even in complex biological environments.
The First Step: Amine Modification via NHS Ester Chemistry
The initial conjugation step involves the reaction of the this compound with primary amines on a target biomolecule. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming a stable amide bond.
Mechanism of Action: NHS Ester Aminolysis
The primary targets for NHS ester acylation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable amide linkage.
Critical Reaction Parameters: The Competition Between Aminolysis and Hydrolysis
The efficiency of the NHS ester conjugation is critically dependent on the reaction conditions, primarily the pH. A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the regeneration of the carboxylic acid and rendering the linker inactive.
Optimizing Reaction pH:
The key to maximizing conjugation efficiency is to find a pH that balances the nucleophilicity of the primary amines with the rate of NHS ester hydrolysis.
-
Below pH 7.0: The majority of primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired aminolysis reaction.
-
Above pH 9.0: While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester becomes extremely rapid, leading to significant reagent loss and reduced conjugation efficiency.[1][2][3][4]
The optimal pH for most NHS ester conjugations is typically between pH 8.0 and 8.5 .[5] At this pH, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis is still manageable.
Quantitative Data: Aminolysis vs. Hydrolysis
The following tables summarize the quantitative data regarding the stability of NHS esters and the competition between aminolysis and hydrolysis at various pH values.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temperature | ~210 minutes | |
| 8.5 | Room Temperature | ~180 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | ~125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Half-lives for a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Reference(s) |
| 8.0 | 80 | 210 | |
| 8.5 | 20 | 180 | |
| 9.0 | 10 | 125 |
Data from a study on a porphyrin-NHS ester, which demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction is more significantly accelerated, leading to higher yields at a slightly basic pH.
The Second Step: Bioorthogonal TCO-Tetrazine Ligation
Once a biomolecule is functionalized with the TCO group, it is ready for the second, highly specific reaction: the TCO-tetrazine ligation. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond in complex biological media without interfering with native biochemical processes.
Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition
The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder [4+2] cycloaddition reaction. In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), forming a stable dihydropyridazine product. This irreversible reaction is what drives the formation of the final conjugate.
Key Features of the TCO-Tetrazine Ligation
-
Extraordinary Reaction Kinetics: This is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at very low concentrations of reactants.
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are highly specific for each other and do not react with naturally occurring functional groups found in biological systems, such as amines, thiols, or carboxylates.
-
Biocompatibility: The reaction proceeds rapidly at physiological temperature and pH and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.
Quantitative Data: TCO-Tetrazine Ligation Kinetics
The following table provides a summary of the second-order rate constants for the TCO-tetrazine ligation, highlighting its kinetic superiority over other common bioorthogonal reactions.
Table 3: Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| TCO-Tetrazine Ligation | up to 10^6 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 100 |
Experimental Protocols
The following are generalized protocols for the use of this compound. It is highly recommended to optimize the conditions for each specific application.
Protocol 1: Labeling an Antibody with this compound
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Antibody Solution:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: TCO-Tetrazine Ligation
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the TCO- and tetrazine-containing solutions. A 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule is often used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete in a shorter time due to the fast kinetics.
-
-
Analysis:
-
The progress of the reaction can be monitored by various analytical techniques, such as SDS-PAGE, mass spectrometry, or by spectrophotometry if the tetrazine has a characteristic absorbance (typically around 520 nm) that disappears upon reaction.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and experimental workflows described in this guide.
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanisms of this compound.
Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Logical Relationship: pH Optimization
Caption: The logical relationship of pH on NHS ester reaction.
Conclusion
The this compound is a powerful and versatile tool for modern bioconjugation. By understanding the distinct mechanisms of its two reactive moieties and by carefully controlling the reaction conditions, particularly the pH of the initial NHS ester coupling, researchers can achieve highly efficient and specific labeling of biomolecules. The subsequent TCO-tetrazine ligation offers unparalleled speed and bioorthogonality, enabling the creation of complex bioconjugates for a wide array of applications in research and development. This guide provides the foundational knowledge and practical data to empower scientists to successfully implement this technology in their work.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to TCO-PEG2-NHS Ester Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TCO-PEG2-NHS ester and its application in bioorthogonal click chemistry. It delves into the core principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers detailed experimental protocols for bioconjugation, and presents quantitative data to inform experimental design. Furthermore, it illustrates the utility of this powerful chemical tool in various applications, including the development of antibody-drug conjugates (ADCs) and pre-targeted imaging strategies.
Core Principles: The TCO-Tetrazine Ligation
The click chemistry involving this compound is centered around the highly efficient and bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and specific, proceeding readily in aqueous environments without the need for cytotoxic catalysts like copper.[1][2][3]
The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the lysine residues on proteins, to form a stable amide bond. This initial step functionalizes the biomolecule with the TCO moiety. The incorporated TCO group is then available to "click" with a tetrazine-modified molecule. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine product.[1][4]
The polyethylene glycol (PEG) spacer in this compound plays a crucial role. The two ethylene glycol units enhance the hydrophilicity of the linker, which improves the solubility of the labeled biomolecule and reduces aggregation. The PEG spacer also provides a flexible connection that minimizes steric hindrance, potentially increasing the accessibility of the TCO group for reaction with tetrazine.
The kinetics of the TCO-tetrazine ligation are remarkably fast, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions. This high reactivity allows for efficient conjugation even at low concentrations of reactants, a significant advantage for in vivo applications.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data for the TCO-tetrazine reaction and the stability of NHS esters.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | ||
| General Range | > 800 M⁻¹s⁻¹ | Aqueous media |
| TCO and Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 methanol/water |
| Reaction Conditions | ||
| pH Range (TCO-Tz Ligation) | 6.0 - 9.0 | PBS buffer |
| pH Range (NHS Ester Reaction) | 7.2 - 9.0 | Amine-free buffers (e.g., PBS, Borate) |
| Temperature | Room Temperature (or 4°C to 37°C) | Aqueous buffer |
| Stability | ||
| TCO Stability | Stable for weeks at 4°C, pH 7.5 | Aqueous buffered media |
| NHS Ester Half-life | 4-5 hours at pH 7.0, 0°C | Aqueous buffer |
| NHS Ester Half-life | 10 minutes at pH 8.6, 4°C | Aqueous buffer |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the functionalization of an antibody with TCO moieties by targeting primary amines on lysine residues.
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassette
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer. This can be done using a desalting spin column or dialysis. The final antibody concentration should be between 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled antibody from the excess, unreacted this compound and quenching buffer using a desalting spin column or dialysis.
Protocol 2: Tetrazine Ligation of the TCO-Labeled Antibody
This protocol describes the "click" reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore, tetrazine-drug)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled antibody in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled antibody. A 1.1 to 2-fold molar excess of the tetrazine reagent is often recommended to ensure complete reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final antibody conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Protocol 3: Characterization of the Antibody Conjugate
SDS-PAGE and Western Blot:
-
Sample Preparation: Mix the antibody conjugate with loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes to denature the protein.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody that recognizes the antibody conjugate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Changes in molecular weight compared to the unconjugated antibody can confirm successful conjugation.
Mass Spectrometry:
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the number of TCO molecules conjugated to the antibody (degree of labeling).
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where this compound-modified antibodies can be applied.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
An In-depth Technical Guide to TCO-PEG2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation. Its unique chemical architecture, featuring a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester, enables a two-step, bioorthogonal ligation strategy with exceptional control and efficiency. The integrated polyethylene glycol (PEG) spacer further enhances its utility by improving solubility and minimizing steric hindrance. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and quantitative data associated with this compound, empowering researchers to leverage this versatile reagent in their drug development and research endeavors.
The primary utility of this compound lies in its ability to first conjugate to biomolecules containing primary amines, such as antibodies, proteins, and peptides, through the amine-reactive NHS ester. This initial step forms a stable amide bond. The incorporated TCO group then serves as a bioorthogonal handle for a highly rapid and specific reaction with a tetrazine-modified molecule in a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the absence of cytotoxic catalysts, making it ideal for applications in complex biological environments, including live cell imaging and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3]
Core Features and Chemical Properties
The this compound molecule is meticulously designed for optimal performance in bioconjugation workflows.
| Property | Description | Reference |
| Molecular Weight | Varies depending on the specific isomer and manufacturer, but is typically around 426.47 g/mol . | [4] |
| Purity | Generally supplied with a purity of >95%. | [4] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. The PEG spacer enhances solubility in aqueous buffers. | |
| Storage | Should be stored at -20°C and protected from moisture to prevent hydrolysis of the NHS ester. It is recommended to equilibrate the vial to room temperature before opening. |
Reaction Mechanisms
The application of this compound involves a sequential two-step reaction process.
Step 1: Amine Acylation
The NHS ester of the linker reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.
Figure 1: Reaction of this compound with a primary amine.
A critical consideration in this step is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.
| pH | Half-life of NHS ester (at 4°C) | Reference |
| 7.0 | 4-5 hours | |
| 8.6 | 10 minutes |
Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The TCO group on the modified biomolecule reacts with a tetrazine-functionalized molecule in a bioorthogonal "click" reaction. This cycloaddition is exceptionally fast and proceeds without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.
Figure 2: TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition.
The reaction kinetics are a key advantage of this chemistry, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.
Applications in Bioconjugation
The unique properties of this compound make it suitable for a wide range of applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs. In this workflow, an antibody is first functionalized with the TCO group using the NHS ester. Subsequently, a potent cytotoxic drug modified with a tetrazine is "clicked" onto the TCO-functionalized antibody. This modular approach allows for the separate optimization of the antibody and the drug-linker components.
Figure 3: Workflow for the construction of an Antibody-Drug Conjugate (ADC).
Live Cell Imaging and Labeling
The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling and imaging live cells. A TCO-modified antibody or other targeting ligand can be administered to cells, followed by a tetrazine-conjugated fluorophore. This two-step "pre-targeting" approach can significantly improve the signal-to-noise ratio by allowing unbound targeting molecules to clear before the introduction of the imaging agent.
PROTAC Development
This compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound can serve as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general procedure for the functionalization of a monoclonal antibody with this compound.
Materials:
-
Monoclonal antibody (mAb) at 1-5 mg/mL in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS using a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using mass spectrometry or by reacting the TCO-antibody with a tetrazine-fluorophore and measuring the absorbance.
-
Expected Results:
The degree of labeling can be controlled by varying the molar excess of the this compound. A typical DOL for antibodies is in the range of 2 to 8. Mass spectrometry is a powerful tool for characterizing the resulting conjugate and confirming the DOL.
| Molar Excess of TCO-PEG-NHS Ester | Resulting Average Degree of Labeling (DOL) | Reference |
| 5-15 equivalents | 2-5 | |
| 10-40 equivalents | 6-27 | |
| 30-35 equivalents | Not specified, but successful conjugation achieved |
Protocol 2: Live Cell Labeling using TCO-Functionalized Antibody and Tetrazine-Fluorophore
This protocol outlines a two-step procedure for labeling live cells.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
TCO-functionalized antibody (prepared as in Protocol 1).
-
Tetrazine-conjugated fluorophore.
-
Cell culture medium.
-
PBS.
Procedure:
-
Pre-targeting: Incubate the live cells with the TCO-functionalized antibody in cell culture medium at a concentration typically in the nanomolar to low micromolar range for 30-60 minutes at 37°C.
-
Washing: Wash the cells 2-3 times with warm PBS or cell culture medium to remove unbound TCO-functionalized antibody.
-
Labeling: Add the tetrazine-conjugated fluorophore, diluted in cell culture medium (typically 1-10 µM), to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells 2-3 times with PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| Second-order rate constant (TCO-tetrazine) | ~2000 M⁻¹s⁻¹ | 9:1 methanol/water | |
| TCO-Antibody Stability | Deactivation half-life of ~5.5 days in vivo | Mouse model | |
| TCO Stability in Serum | Stable for at least 24 hours | 5 mM solution in human serum at room temperature | |
| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | |
| NHS Ester Hydrolysis Half-life | 10 minutes | pH 8.6, 4°C |
Conclusion
This compound is a highly versatile and efficient heterobifunctional linker for bioconjugation. Its ability to mediate a two-step, bioorthogonal ligation process provides researchers with a high degree of control over the conjugation process. The enhanced solubility and reduced steric hindrance afforded by the PEG spacer, combined with the rapid and specific TCO-tetrazine click reaction, make it an invaluable tool for the development of antibody-drug conjugates, targeted imaging agents, and other advanced biotherapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this compound in a variety of research and drug development applications.
References
A Technical Guide to TCO-PEG2-NHS Ester for Protein Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TCO-PEG2-NHS ester, a bifunctional linker at the forefront of bioconjugation. This document details its mechanism of action, experimental protocols, and quantitative data to empower researchers in the fields of proteomics, drug development, and molecular imaging to effectively utilize this powerful tool for protein labeling and modification.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for a two-step protein modification strategy. It features two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3]
-
Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) moiety.[2][4] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.
The polyethylene glycol (PEG) spacer (in this case, with two ethylene glycol units) enhances the hydrophilicity of the molecule, which can improve the solubility of the labeled protein and reduce steric hindrance during the subsequent conjugation step.
Mechanism of Action
The protein labeling and modification process using this compound involves two sequential reactions:
-
Amine Labeling: The NHS ester of the linker reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is pH-dependent, with optimal conditions typically between pH 7 and 9. This initial step covalently attaches the TCO group to the protein.
-
Bioorthogonal "Click" Reaction: The TCO-labeled protein is then introduced to a molecule of interest that has been functionalized with a tetrazine group. The TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition to form a stable covalent bond. This reaction is catalyst-free and can be performed under physiological conditions.
Quantitative Data for Experimental Design
The efficiency and outcome of protein modification with this compound are influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: TCO-PEG-NHS Ester Labeling Efficiency and Degree of Labeling (DOL)
| Protein Target | Molar Excess of TCO-PEG-NHS Ester | Degree of Labeling (DOL) | Modification Efficiency | Reference |
| anti-c-myc Antibody | 5 equivalents | Not specified | - | |
| anti-c-myc Antibody | 10 equivalents | Not specified | - | |
| anti-c-myc Antibody | 15 equivalents | Not specified | - | |
| Single Domain Antibody (2Rs15d) | ~1.2 equivalents (TCO-PEG4-NHS) | 1 TCO group per sdAb | ~65% | |
| Single Domain Antibody (2Rs15d) | ~1.2 equivalents (TCO-GK-PEG4-NHS) | 1-2 TCO groups per sdAb | 85% | |
| Single Domain Antibody (5F7) | ~2 equivalents (TCO-PEG4-NHS) | Predominantly 1 TCO group per sdAb | >50% | |
| Single Domain Antibody (5F7) | ~2 equivalents (TCO-GK-PEG4-NHS) | 1-2 TCO groups per sdAb | >75% | |
| Bovine Serum Albumin (BSA) | 6.5 equivalents (FAM-NHS ester) | 1.1 | - |
Note: The Degree of Labeling (DOL) refers to the average number of TCO molecules conjugated per protein molecule.
Table 2: Reaction Kinetics of TCO-Tetrazine Cycloaddition
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) | Conditions | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| TCO | Not specified | > 800 M⁻¹s⁻¹ | Not specified | |
| (E)-cyclooct-4-enol (TCO) | Various selected tetrazines | Varies (half-lives from 9 to 3000 ms) | PBS pH 7.4, 37°C | |
| TCO | Glucosamine-tetrazine conjugate | 8649 M⁻¹s⁻¹ | Not specified |
Table 3: Hydrolysis Half-life of NHS Esters
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | 25°C | Varies by NHS ester structure (e.g., 3.2 to 33.6 minutes) | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temperature | < 9 minutes |
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in protein labeling and modification with this compound.
Protocol 1: Protein Preparation for Labeling
Objective: To prepare the protein in a suitable buffer for efficient labeling with this compound.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Desalting columns or dialysis equipment
Procedure:
-
If the protein solution contains primary amines (e.g., Tris or glycine buffers), perform a buffer exchange into an amine-free buffer like PBS.
-
Use a desalting column or dialysis to perform the buffer exchange according to the manufacturer's instructions.
-
Adjust the protein concentration to 1-5 mg/mL in the amine-free buffer.
Protocol 2: Labeling of Protein with this compound
Objective: To covalently attach the TCO moiety to the protein of interest.
Materials:
-
Prepared protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a molar excess (e.g., 10- to 100-fold) of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice. This step removes any unreacted NHS ester.
-
Remove excess, unreacted this compound and quenching buffer by desalting or dialysis.
-
The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage.
Protocol 3: Tetrazine "Click" Reaction
Objective: To conjugate the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 2)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
The final conjugate is now ready for purification or downstream applications. Purification can be performed by size-exclusion chromatography if necessary to remove any unreacted tetrazine molecule.
Protocol 4: Characterization of TCO-Labeled Protein
Objective: To determine the Degree of Labeling (DOL) of the TCO-modified protein.
Method 1: Mass Spectrometry
-
Analyze the unlabeled and TCO-labeled protein samples by MALDI-TOF or ESI-MS.
-
The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached TCO-PEG2- moiety.
-
The distribution of mass peaks in the labeled sample can provide information on the heterogeneity of labeling (i.e., the presence of protein molecules with one, two, or more TCO groups).
Method 2: UV-Vis Spectroscopy (if TCO-linker contains a chromophore)
-
If a TCO-NHS ester with a built-in UV-traceable group is used, the DOL can be calculated using the absorbance of the protein (at 280 nm) and the chromophore (at its specific maximum absorbance).
-
A correction factor is needed to account for the absorbance of the chromophore at 280 nm.
-
The DOL is calculated using the Beer-Lambert law.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Figure 1. Protein labeling with this compound.
Figure 2. TCO-tetrazine bioorthogonal click reaction.
References
TCO-PEG2-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: TCO-PEG2-NHS ester is a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the fields of targeted drug delivery, proteomics, and antibody-drug conjugates (ADCs). This molecule incorporates a trans-cyclooctene (TCO) group for bioorthogonal click chemistry with tetrazine partners, a hydrophilic polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows to aid researchers in its effective application.
Core Properties of this compound
The functionality of this compound is dictated by its three key components: the TCO group, the PEG spacer, and the NHS ester. The TCO group participates in rapid and specific catalyst-free click reactions with tetrazines, a cornerstone of bioorthogonal chemistry.[3] The PEG spacer not only improves the molecule's solubility in aqueous environments but also provides flexibility, minimizing steric hindrance during conjugation.[2] The NHS ester allows for the straightforward and efficient labeling of biomolecules by reacting with primary amines, such as those found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[]
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. While precise quantitative data for this specific molecule is not extensively published, its general solubility characteristics can be inferred from its structural components and information available for similar compounds.
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Recommendations |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Prepare fresh stock solutions. Anhydrous DMSO is recommended to prevent hydrolysis of the NHS ester. |
| Dimethylformamide (DMF) | Soluble | Use anhydrous DMF. Stock solutions in DMF can be stored at -20°C for short periods. |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Aqueous Solutions | ||
| Water & Buffers | Soluble (enhanced by PEG spacer) | The PEG spacer imparts water solubility. For labeling reactions, use amine-free buffers such as phosphate-buffered saline (PBS). |
It is crucial to note that NHS esters are susceptible to hydrolysis in aqueous environments. Therefore, for applications requiring aqueous buffers, stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and added to the aqueous reaction mixture immediately before use.
Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of the NHS ester and the TCO group.
NHS Ester Stability
The NHS ester moiety is prone to hydrolysis, a reaction that is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with rising pH.
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | 25 | ~10 minutes |
To ensure efficient conjugation to primary amines, it is recommended to perform labeling reactions at a pH between 7.2 and 8.5. While the reaction with amines is more efficient at a slightly basic pH, the competing hydrolysis reaction also accelerates. Therefore, a compromise must be made, and reaction conditions should be optimized for each specific application. For long-term storage, this compound should be stored at -20°C in a desiccated environment to protect it from moisture.
TCO Group Stability
The trans-cyclooctene (TCO) group is generally stable but can undergo isomerization to its less reactive cis-cyclooctene (CCO) isomer. This process can be influenced by factors such as exposure to thiols. However, for most standard bioconjugation reactions, the TCO group remains sufficiently stable. For long-term storage of TCO-containing compounds, it is advisable to store them at -20°C and handle them under inert gas to minimize degradation.
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling. Researchers should optimize these protocols for their specific biomolecule and application.
Protocol 1: General Protein Labeling with this compound
This protocol outlines the basic steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Antibody Labeling with this compound
This protocol provides a more specific workflow for labeling antibodies.
Materials:
-
Antibody (1-2 mg/mL in PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., from Tris buffer or glycine as a stabilizer), perform a buffer exchange into an amine-free buffer like PBS.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Adjust pH: Adjust the pH of the antibody solution to 8.0-8.5 with the reaction buffer to optimize the NHS ester reaction.
-
Labeling Reaction: Add the this compound stock solution to the antibody solution at a desired molar ratio (e.g., 10:1 ester to antibody).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Add quenching buffer to terminate the reaction.
-
Purification: Purify the labeled antibody using size-exclusion chromatography to remove unreacted reagents.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: General workflow for protein labeling.
Caption: Factors influencing stability.
Conclusion
This compound is a versatile and powerful tool for bioconjugation. Understanding its solubility and stability is paramount for its successful application. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their conjugation strategies, leading to reliable and reproducible results in their drug development and scientific research endeavors. Always remember to handle the reagent with care, particularly with respect to moisture, and to prepare solutions fresh for the best outcomes.
References
A Technical Guide to TCO-PEG2-NHS Ester: Suppliers, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on TCO-PEG2-NHS ester, a heterobifunctional linker crucial for advanced bioconjugation, drug development, and proteomics. This document details commercially available suppliers, provides established experimental protocols, and illustrates relevant biological pathways and workflows.
Introduction to this compound
This compound is a versatile chemical tool that bridges the worlds of bioorthogonal chemistry and amine-reactive labeling. It incorporates three key functional components:
-
Trans-cyclooctene (TCO): The TCO group is a strained alkene that participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
-
Polyethylene Glycol (PEG) Spacer: A two-unit polyethylene glycol (PEG2) spacer enhances the solubility of the molecule in aqueous buffers and provides a flexible linker arm that minimizes steric hindrance between the conjugated molecules.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues found in proteins and antibodies.
This unique combination of functionalities makes this compound an invaluable reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted protein degraders (PROTACs), and the fluorescent labeling of cells and proteins for imaging studies.[1][2][3]
This compound Suppliers and Purchasing Information
A variety of life science suppliers offer this compound. The following table summarizes key purchasing information from several prominent vendors to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| BroadPharm | BP-41969 | >95% | 25 mg, 100 mg, 250 mg |
| MedchemExpress | HY-202399 | >98% | 10 mg, 50 mg, 100 mg, 250 mg |
| Precise PEG | CC-6111 | >90% | Inquire for details |
| AxisPharm | AP10342 | >95% | 100 mg |
| Tebubio | P01186182 | Not Specified | 25 mg, 100 mg, 250 mg |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
General Protocol for Protein Labeling with this compound
This protocol describes the covalent attachment of the TCO moiety to a protein of interest via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the protein must be buffer-exchanged into an appropriate buffer like PBS.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze over time.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting spin column or by dialysis against an appropriate buffer.
-
Characterization (Optional): The degree of labeling (DOL), representing the average number of TCO molecules per protein, can be determined using various analytical techniques, such as mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance.
Cell Surface Labeling Protocol
This protocol outlines the general steps for labeling the surface of live cells with this compound.
Materials:
-
Suspension or adherent cells
-
This compound
-
Anhydrous DMSO
-
Cell culture medium or PBS
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically to achieve sufficient labeling without compromising cell viability.
-
Incubation: Incubate the cells on ice for 15-30 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unreacted reagent.
-
Subsequent Steps: The TCO-labeled cells are now ready for the subsequent click reaction with a tetrazine-functionalized molecule, such as a fluorescent probe for imaging or a therapeutic agent for targeted delivery.
Signaling Pathways and Experimental Workflows
The utility of this compound is often realized in complex biological systems. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and experimental workflows where this reagent plays a critical role.
The Ubiquitin-Proteasome System and PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.
References
Methodological & Application
Application Notes and Protocols: TCO-PEG2-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with TCO-PEG2-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto a protein, which can then be used in bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules.[1][2][3][4] This two-step approach allows for the precise and efficient conjugation of proteins for various applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1]
The N-hydroxysuccinimide (NHS) ester group of this compound reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond. The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the reagent, improves labeling efficiency, and minimizes steric hindrance.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Covalent labeling of a protein with this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful protein labeling with this compound, based on established protocols for NHS ester labeling.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Optimal for amine reactivity; lower pH protonates amines, higher pH increases NHS ester hydrolysis. |
| Temperature | Room Temperature (25°C) | Incubation on ice can also be performed. |
| Incubation Time | 1 - 4 hours | Shorter times (5-10 minutes) may be sufficient in some cases. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are optimal. |
| Molar Excess of this compound | 8 - 20 fold | Empirical value; may require optimization depending on the protein and desired degree of labeling. |
Table 2: Buffer Recommendations
| Buffer | Concentration | Notes |
| Sodium Bicarbonate | 0.1 M | Provides the optimal pH for the reaction. |
| Phosphate Buffer | 0.1 M | An alternative to sodium bicarbonate. |
| Amine-Containing Buffers (e.g., Tris) | Avoid | Primary amines in the buffer will compete with the protein for reaction with the NHS ester. |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25) for desalting
Procedure
Caption: Experimental workflow for this compound protein labeling.
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is sensitive to moisture and will hydrolyze over time.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of 8 to 20-fold of the NHS ester to the protein is a good starting point.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1 to 4 hours at room temperature. Alternatively, the reaction can be carried out overnight on ice.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column). The first colored or UV-active fraction will contain the labeled protein.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Further Applications: Bioorthogonal Click Chemistry
The TCO-labeled protein is now ready for subsequent bioorthogonal reaction with a tetrazine-functionalized molecule. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is extremely fast and selective, allowing for efficient conjugation in complex biological environments.
Caption: Bioorthogonal reaction of a TCO-labeled protein with a tetrazine-functionalized molecule.
References
Step-by-Step Guide for TCO-PEG2-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of TCO-PEG2-NHS ester to primary amine-containing molecules, such as proteins, antibodies, and peptides. This compound is a heterobifunctional linker that combines the amine-reactivity of N-hydroxysuccinimide (NHS) esters with the bioorthogonal reactivity of trans-cyclooctene (TCO). This enables a two-step conjugation strategy, crucial for advanced applications like antibody-drug conjugate (ADC) development and pre-targeted imaging. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Principle of the Reaction
The conjugation process involves two key reactions:
-
Amine Acylation: The NHS ester group reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.
-
Bioorthogonal "Click" Chemistry: The TCO group reacts specifically and rapidly with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly efficient, proceeds under physiological conditions without the need for a catalyst, and is orthogonal to most biological functional groups.
Quantitative Data Summary
The efficiency and outcome of the conjugation can be influenced by several factors. The following table summarizes key quantitative parameters to consider:
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10 - 100 fold | The optimal ratio is protein-dependent and should be determined empirically to achieve the desired Degree of Labeling (DOL). Higher excess can lead to loss of protein function. |
| Degree of Labeling (DOL) | 1 - 10 | Refers to the average number of TCO molecules conjugated per protein. A DOL of 1.1 was achieved with a 6.5-fold molar excess of FAM NHS ester to BSA.[1] |
| Reaction pH | 7.2 - 8.5 | A compromise between efficient amine acylation and minimizing NHS ester hydrolysis. Bicarbonate or phosphate buffers are commonly used. |
| Reaction Time | 30 minutes - 3 hours | Dependent on temperature and the reactivity of the target protein. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be gentler for sensitive proteins. |
| Conjugation Efficiency | >80% (Amine-NHS) | The efficiency of the initial amine labeling can be influenced by buffer conditions and protein accessibility. |
| Conjugation Efficiency | >95% (TCO-Tetrazine) | The bioorthogonal click reaction is highly efficient and rapid.[2] |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, desiccated)[3]
-
Protein or antibody to be labeled (in an amine-free buffer like PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC), or dialysis cassettes
Protocol 1: General Protein Conjugation with this compound
This protocol describes the general procedure for labeling a protein with this compound.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the 10 mM this compound solution to the protein solution.[4]
-
Gently mix and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted this compound and quenching reagents using a desalting column, SEC, or dialysis.
-
Characterization: Determine the Degree of Labeling (DOL) using methods such as UV-Vis spectroscopy (if the TCO linker has a chromophore) or mass spectrometry. The TCO-conjugated protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
Protocol 2: Pre-targeted Antibody-Drug Conjugate (ADC) Workflow
This protocol outlines the steps for creating an ADC using a pre-targeting approach, where the antibody is first modified with this compound.
-
Antibody Modification:
-
Follow the steps in Protocol 1 to conjugate the this compound to your antibody of interest.
-
-
Administration and Clearance:
-
Administer the TCO-modified antibody to the target system (e.g., in vivo or in vitro).
-
Allow sufficient time for the antibody to bind to its target and for unbound antibody to clear from circulation.
-
-
Preparation of Tetrazine-Drug Conjugate:
-
Synthesize a conjugate of your drug of interest with a tetrazine moiety.
-
-
Bioorthogonal "Click" Reaction:
-
Administer the tetrazine-drug conjugate.
-
The tetrazine will rapidly and specifically react with the TCO-modified antibody that is localized at the target site, forming the final ADC in situ.
-
-
Analysis: Analyze the formation and efficacy of the ADC using appropriate methods, such as imaging or cytotoxicity assays.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for labeling a protein with this compound.
Pre-targeted Antibody-Drug Conjugate (ADC) Signaling Pathway
Caption: Pre-targeted ADC formation via TCO-tetrazine click chemistry.
References
Application Notes: TCO-PEG2-NHS Ester Reaction with Primary Amines
Introduction
The TCO-PEG2-NHS ester is a heterobifunctional crosslinker used in bioconjugation and drug development. It incorporates three key components: a Trans-Cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues), antibodies, and other biomolecules.[1][2] The PEG spacer enhances solubility and minimizes steric hindrance.[3][4] The TCO group enables a subsequent, highly efficient, and catalyst-free "click chemistry" reaction with tetrazine-modified molecules, a process known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[3]
These notes provide detailed protocols and reaction conditions for the initial, critical step: the conjugation of the this compound to amine-containing molecules.
Reaction Mechanism
The core reaction is a nucleophilic acyl substitution. The primary amine, in its deprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
Figure 1. NHS ester reaction with a primary amine.
Key Reaction Parameters and Conditions
The efficiency of the conjugation is critically dependent on several parameters that must be carefully controlled. The primary challenge is balancing the reactivity of the primary amine with the competing hydrolysis of the NHS ester in the aqueous environment.
pH
The reaction pH is the most critical factor. Primary amines must be deprotonated to be nucleophilic, which is favored at a pH above their pKa. However, the rate of NHS ester hydrolysis also increases significantly at higher pH. Therefore, a compromise is essential.
-
Optimal Range: pH 7.2 - 8.5.
-
Recommended: pH 8.3 - 8.5 is frequently cited as the ideal pH for maximizing the labeling yield.
-
Below pH 7.0: The reaction rate slows considerably as the primary amines become protonated (-NH₃⁺) and non-nucleophilic.
-
Above pH 8.6: The hydrolysis of the NHS ester becomes rapid, significantly reducing the amount of reagent available for conjugation. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.
Buffer Selection
The choice of buffer is crucial to maintain the optimal pH and to avoid competing side reactions.
-
Recommended Buffers: 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, 0.1 M HEPES, or 0.1 M Borate buffers are commonly used.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture as they will compete with the target molecule for reaction with the NHS ester.
-
Quenching: Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.
Reagent Preparation and Stoichiometry
-
Solvent: this compound is often moisture-sensitive. It should be dissolved in a dry, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
-
Molar Excess: A 5- to 20-fold molar excess of the this compound over the amine-containing biomolecule is generally recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically for each specific application.
Temperature and Reaction Time
-
Temperature: The reaction can be performed at room temperature (20-25°C) or at 4°C. Room temperature reactions are faster, while reactions at 4°C can be used to minimize potential degradation of sensitive biomolecules, though this requires a longer incubation time.
-
Incubation Time: Typical reaction times range from 30-60 minutes to 4 hours at room temperature, or overnight at 4°C.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for optimizing the this compound reaction with primary amines.
| Parameter | Recommended Range | Notes | Source(s) |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. pH 8.3-8.5 is ideal. | |
| Buffer Concentration | 0.1 M | Common concentration for phosphate, bicarbonate, or HEPES buffers. | |
| Molar Excess of NHS Ester | 5 - 20 fold | Ensures reaction goes to completion. The optimal ratio should be determined empirically. | |
| Biomolecule Concentration | 1 - 10 mg/mL | A higher concentration favors the conjugation reaction over hydrolysis. | |
| Reaction Temperature | 4°C to 25°C | Room temperature (25°C) for faster reaction; 4°C for sensitive proteins. | |
| Reaction Time | 30 min - 4 hours (at RT) | Can be extended to overnight at 4°C. | |
| Quenching Agent Conc. | 50 - 100 mM | Final concentration of Tris or glycine to stop the reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3.
-
Solvent: Anhydrous, amine-free DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is already in a buffer containing primary amines (like Tris), it must be exchanged into the amine-free Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. Add the ester solution dropwise while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialysis against a suitable buffer can be used.
-
The purified TCO-labeled protein is now ready for subsequent reaction with a tetrazine-modified molecule.
-
Figure 2. General workflow for protein labeling.
References
Application Notes and Protocols for TCO-PEG2-NHS Ester in Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of TCO-PEG2-NHS ester in the modification of cell surface proteins. This two-step bioorthogonal labeling strategy enables the precise and efficient attachment of molecules of interest to live cells, facilitating a wide range of applications in research and drug development, including cell tracking, imaging, and targeted drug delivery.
Introduction
This compound is a heterobifunctional linker that serves as a powerful tool for the covalent modification of cell surface proteins. It contains two key reactive groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds. This reaction allows for the covalent attachment of the linker to a wide array of proteins present on the cell surface.[1][2][3]
-
trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal "click chemistry."[4] It reacts with exceptional speed and selectivity with a tetrazine-functionalized molecule in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5] This reaction is biocompatible, proceeding efficiently in aqueous environments without the need for toxic catalysts.
The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and minimizes steric hindrance, improving labeling efficiency.
Principle of the Two-Step Labeling Strategy
The cell surface modification strategy using this compound involves a two-step process:
-
Cell Surface Modification: Live cells are incubated with this compound. The NHS ester group covalently attaches the TCO moiety to primary amines on the cell surface proteins.
-
Bioorthogonal Ligation: The TCO-modified cells are then treated with a molecule of interest that has been conjugated to a tetrazine. The TCO and tetrazine groups rapidly and specifically "click" together, resulting in the stable attachment of the molecule to the cell surface.
This approach offers significant advantages, including high specificity, rapid reaction kinetics, and biocompatibility, making it ideal for applications involving live cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound in cell surface modification.
Table 1: this compound Labeling of Live Cells
| Parameter | Recommended Value | Notes |
| Cell Density | 1 x 10⁶ cells/mL | Optimization may be required depending on the cell type. |
| This compound Stock Solution | 10-20 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use. |
| Final Labeling Concentration | Varies (e.g., 50 μL of 0.5 μg/μL stock per 500 μL of cell suspension) | The ratio of cells to the reactive dye needs to be optimized to avoid over-labeling, which can affect cell viability and function. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.4) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. |
| Incubation Time | 30-60 minutes | Can be performed at room temperature or on ice to slow down endocytosis. |
| Incubation Temperature | Room Temperature or 4°C | 4°C is often preferred to minimize internalization of the label. |
| Quenching (Optional) | 50-100 mM Tris-HCl, pH 8.0 | Can be used to stop the reaction by consuming unreacted NHS esters. |
Table 2: Tetrazine-Fluorophore Ligation on TCO-Modified Cells
| Parameter | Recommended Value | Notes |
| Tetrazine-Fluorophore Stock Solution | 1-10 mM in anhydrous DMSO | Store protected from light. |
| Final Staining Concentration | 1-10 µM in cell culture medium | The optimal concentration should be determined empirically for each application. |
| Reaction Medium | Pre-warmed cell culture medium | Ensures cell viability during the ligation step. |
| Incubation Time | 15-60 minutes | The reaction is typically very fast. |
| Incubation Temperature | 37°C in a CO₂ incubator | Maintains optimal cell health. |
| Washing | 2-3 times with fresh, pre-warmed medium | Important for reducing background fluorescence from unbound tetrazine-fluorophore. |
Experimental Protocols
Protocol 1: Cell Surface Modification with this compound
This protocol describes the modification of live cell surface proteins with TCO groups.
Materials:
-
Live cells in suspension or adherent
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Cell culture medium appropriate for the cell line
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash once with ice-cold PBS. Resuspend the cells in ice-cold PBS to a concentration of 1x10⁶ cells/mL.
-
Adherent Cells: Wash cells grown on a suitable imaging dish (e.g., glass-bottom plate) twice with ice-cold PBS.
-
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on adherent cells to achieve the desired final concentration. A 10-20 fold molar excess relative to the estimated number of surface primary amines is a good starting point, but this should be optimized.
-
Incubate for 30-60 minutes at room temperature or on ice. Gentle mixing is recommended for suspension cells.
-
-
Quench Reaction (Optional): To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Washing:
-
Suspension Cells: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant. Wash the cell pellet three times with cold PBS.
-
Adherent Cells: Gently aspirate the labeling solution and wash the cells three times with cold PBS.
-
-
The TCO-modified cells are now ready for the subsequent tetrazine ligation step.
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore
This protocol describes the "clicking" of a tetrazine-functionalized fluorophore onto the TCO-modified cells.
Materials:
-
TCO-modified cells (from Protocol 1)
-
Tetrazine-fluorophore conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pre-warmed cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Tetrazine-Fluorophore Working Solution: Prepare a fresh working solution of the tetrazine-fluorophore in pre-warmed cell culture medium. A final concentration of 1-10 µM is a typical starting point.
-
Ligation Reaction:
-
Resuspend the TCO-modified suspension cells in the tetrazine-containing medium or add the medium to the adherent cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Suspension Cells: Centrifuge the cells and wash three times with fresh, pre-warmed cell culture medium to remove unbound tetrazine-fluorophore.
-
Adherent Cells: Gently wash the cells three times with fresh, pre-warmed cell culture medium.
-
-
Imaging: The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
References
Application Notes and Protocols for Bioconjugation using TCO-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in advanced bioconjugation strategies. This reagent integrates two highly efficient reactive groups: a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The TCO group facilitates rapid and specific bioorthogonal ligation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is notable for its exceptionally fast kinetics and its ability to proceed in complex biological environments without the need for a copper catalyst, which can be cytotoxic.[2][3]
The NHS ester group provides a means for covalent attachment to primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides. The reaction between the NHS ester and an amine forms a stable amide bond. A short polyethylene glycol (PEG2) spacer enhances the solubility of the linker and can reduce steric hindrance, which may improve the accessibility and reactivity of the TCO group.
These characteristics make this compound a versatile tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), fluorescent labeling of proteins and cells for imaging, and the development of targeted drug delivery systems.
Chemical Properties and Reaction Mechanism
This compound Specifications
| Property | Value | Reference |
| Molecular Formula | C20H30N2O8 | |
| Molecular Weight | 426.47 g/mol | |
| Purity | >90% | |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening. | |
| Stability | The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. The TCO group has a limited shelf life. |
Reaction Scheme
The bioconjugation process using this compound is a two-step process:
-
Amine Reaction: The NHS ester reacts with primary amines on the biomolecule of interest (e.g., lysine residues on an antibody) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH between 7.2 and 9.0.
-
Bioorthogonal Ligation: The TCO-modified biomolecule is then reacted with a tetrazine-containing molecule in a rapid and specific IEDDA cycloaddition. This reaction is highly efficient and can be performed at low concentrations.
Key Performance Metrics
Quantitative Data on this compound Mediated Bioconjugation
| Parameter | Value | Conditions | Reference |
| NHS Ester Hydrolysis Half-life | |||
| 4-5 hours | pH 7.0, 0°C | ||
| 10 minutes | pH 8.6, 4°C | ||
| TCO-Tetrazine Reaction Kinetics | |||
| Second-order rate constant (k2) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| >800 M⁻¹s⁻¹ | Aqueous buffer | ||
| Conjugation Efficiency | |||
| TCO-PEG4-NHS ester modification of a single-domain antibody | ~65-85% | Not specified | |
| Improvement in TCO reactivity with PEG spacer | > 4-fold increase | Compared to a linker without a PEG spacer |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the general procedure for labeling an antibody with this compound.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice to quench any unreacted this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a fluorescently labeled tetrazine and measuring the absorbance.
-
Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Two-Step Cell Surface Labeling
This protocol outlines a two-step method for labeling cell surface proteins. First, the cells are treated with a tetrazine-modified molecule that binds to a specific cell surface target. Then, a this compound-labeled detection molecule (e.g., a fluorescent probe) is added.
Materials:
-
Cells of interest in suspension
-
Tetrazine-modified targeting molecule (e.g., antibody, ligand)
-
This compound labeled detection molecule (prepared as in Protocol 1)
-
Cell culture medium or PBS with 1% BSA
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS containing 1% BSA.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in cold PBS with 1% BSA.
-
-
Primary Labeling with Tetrazine:
-
Add the tetrazine-modified targeting molecule to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes on ice or at 4°C with gentle agitation.
-
Wash the cells twice with cold PBS with 1% BSA to remove unbound tetrazine-modified molecules.
-
-
Secondary Labeling with TCO-conjugate:
-
Resuspend the cells in cold PBS with 1% BSA.
-
Add the this compound labeled detection molecule to the cell suspension.
-
Incubate for 30-60 minutes on ice or at 4°C in the dark (if the detection molecule is a fluorophore).
-
Wash the cells twice with cold PBS with 1% BSA to remove the unbound TCO-conjugate.
-
-
Analysis:
-
Resuspend the labeled cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Workflow of bioconjugation using this compound.
References
Application Notes and Protocols for TCO-PEG2-NHS Ester in Fluorescent Probe Attachment
Audience: Researchers, scientists, and drug development professionals.
Introduction: TCO-PEG2-NHS ester is a heterobifunctional linker designed for the two-step labeling of biomolecules. It combines N-hydroxysuccinimide (NHS) ester chemistry for covalent attachment to primary amines on proteins and other biomolecules with the bioorthogonal reactivity of a trans-cyclooctene (TCO) group. The incorporated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2] This system first introduces the TCO handle onto a biomolecule of interest. Subsequently, a fluorescent probe functionalized with a tetrazine (Tz) moiety can be "clicked" onto the TCO-modified biomolecule via an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4][5] This bioorthogonal approach is ideal for labeling in complex biological environments, including live-cell imaging, due to its high specificity and the absence of cytotoxic catalysts.
Chemical Properties and Structure
The this compound linker possesses key features that make it suitable for bioconjugation. The NHS ester reacts efficiently with primary amines at physiological to slightly basic pH, while the TCO group provides a highly reactive handle for the subsequent click reaction.
| Property | Value | Reference |
| Molecular Formula | C20H30N2O8 | |
| Molecular Weight | 426.47 g/mol | |
| CAS Number | 2250217-33-3 | |
| Purity | >90% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | Store at -20°C, protect from moisture |
Reaction Mechanism and Workflow
The overall process involves two distinct chemical reactions:
-
Amine Labeling: The NHS ester of the TCO-PEG2-NHS linker reacts with primary amines (e.g., the epsilon-amine of lysine residues or the N-terminus) on the target biomolecule to form a stable amide bond.
-
TCO-Tetrazine Ligation: The TCO-functionalized biomolecule is then reacted with a tetrazine-modified fluorescent probe. This IEDDA cycloaddition is extremely rapid and results in a stable covalent bond, releasing nitrogen gas as the only byproduct.
Below are diagrams illustrating the chemical reaction and the general experimental workflow.
Caption: Overall reaction scheme for two-step fluorescent labeling.
Caption: General experimental workflow for fluorescent probe attachment.
Experimental Protocols
Protocol 1: Modification of Proteins with this compound
This protocol outlines the procedure for labeling a protein with the TCO moiety.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Buffer Exchange: Ensure the protein solution is in the appropriate amine-free Reaction Buffer. If needed, perform a buffer exchange using a desalting column. The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted this compound using a spin desalting column or SEC. The purified TCO-labeled protein can be used immediately in the next step or stored at 4°C.
Protocol 2: Fluorescent Labeling via TCO-Tetrazine Ligation
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized fluorescent probe.
Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized fluorescent probe
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (SEC or dialysis)
Procedure:
-
Prepare Reactants: Have the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-probe in a compatible solvent (e.g., DMSO or water) as per the manufacturer's instructions.
-
Ligation Reaction: Add the tetrazine-probe to the TCO-labeled protein solution. A slight molar excess (1.5-3 fold) of the tetrazine-probe is often recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. Protect the reaction from light to prevent photobleaching of the fluorescent dye.
-
Purification: After incubation, remove the unreacted fluorescent probe via SEC or dialysis.
-
Storage: Store the final fluorescently labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage of this methodology. The reaction kinetics are exceptionally fast, allowing for efficient labeling even at low concentrations.
Table 1: TCO-Tetrazine Ligation Reaction Kinetics
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
Note: Reaction rates are highly dependent on the specific structures of the TCO and tetrazine reactants and the reaction conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency in Step 1 | - Presence of primary amines (e.g., Tris) in the buffer.- Hydrolysis of NHS ester due to improper storage or high pH.- Low protein concentration. | - Use an amine-free buffer like PBS or phosphate buffer.- Prepare NHS ester solution immediately before use; work at optimal pH (7.2-8.5).- Increase protein concentration to 1-10 mg/mL. |
| Incomplete TCO-Tetrazine Ligation | - Inaccurate quantification of reactants.- Degradation of TCO or tetrazine reagents. | - Accurately determine the concentration of stock solutions using UV-Vis spectroscopy.- Use fresh reagents. Store TCO compounds at -20°C and avoid long-term storage. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent (DMSO/DMF).- The attached TCO linker increases hydrophobicity. | - Keep the volume of organic solvent below 10% of the total reaction volume.- Use PEGylated linkers to improve aqueous solubility. |
| Difficulty Removing Excess Reagents | - Similar molecular weight of protein and unreacted probe.- Non-specific binding of the probe to the purification column. | - For small proteins, use dialysis with an appropriate MWCO membrane.- Select a purification resin with minimal non-specific binding. If using SEC, ensure an adequate difference in size for effective separation. |
References
Site-Specific Protein Modification with TCO-PEG2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of proteins using TCO-PEG2-NHS ester. This bifunctional linker enables the introduction of a trans-cyclooctene (TCO) moiety onto a protein, which can then undergo a highly efficient and specific bioorthogonal reaction with a tetrazine-labeled molecule. This "click chemistry" approach is a cornerstone of modern bioconjugation, offering exceptional control over the creation of well-defined protein conjugates for a wide range of applications, including the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research.
Introduction
Site-specific protein modification is crucial for understanding and manipulating protein function. The use of this compound facilitates a two-step strategy for achieving this with high precision. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of the protein, to form a stable amide bond. The short polyethylene glycol (PEG2) spacer enhances the solubility and reduces potential steric hindrance of the conjugated TCO group.
The incorporated TCO group is a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine. This bioorthogonal reaction is exceptionally fast and proceeds with high selectivity in aqueous environments, even in complex biological milieu, without the need for a cytotoxic copper catalyst.[1] This makes the TCO-tetrazine ligation ideal for applications in live cells and in vivo.
Data Presentation
The efficiency and outcome of the protein modification and subsequent ligation are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Molar Excess of this compound for Protein Modification
| Protein Concentration | Recommended Molar Excess of this compound | Expected Degree of Labeling (DOL) | Notes |
| > 5 mg/mL | 5-10 fold | Low to Moderate | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | Moderate (e.g., 4-6 TCOs per antibody) | A common starting point for labeling antibodies and other proteins.[1] |
| < 1 mg/mL | 20-50 fold | Variable | Higher molar excess is often required to compensate for the lower reaction kinetics at dilute concentrations. |
Note: The optimal molar excess should be determined empirically for each specific protein and application. Over-modification can potentially lead to protein aggregation or loss of biological activity.
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| trans-Cyclooctene (TCO) & Tetrazine (Tz) | >800 - 3.3 x 10⁶ | Extremely fast, highly specific, bioorthogonal, and catalyst-free.[2] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester - Amine Coupling | Variable, generally slower | Widely used but not bioorthogonal; can react with any accessible primary amine. |
Table 3: Stability of TCO-Modified Proteins
| Storage Condition | Timeframe | Stability | Recommendation |
| 4°C in aqueous buffer (pH 7.5) | Weeks | Generally stable, but slow isomerization to the unreactive cis-cyclooctene (CCO) can occur.[3] | For short-term storage. |
| -20°C or -80°C | Months | Good stability. | Recommended for long-term storage. |
| Lyophilized | > 12 months | Excellent stability.[4] | Ideal for long-term archival. |
| In the presence of thiols or certain metal ions | Variable | Isomerization to CCO can be accelerated. | Avoid high concentrations of reducing agents in the storage buffer. |
Experimental Protocols
The following protocols provide a general framework for the modification of a protein with this compound and its subsequent reaction with a tetrazine-functionalized molecule.
Protocol 1: Protein Modification with this compound
This protocol describes the covalent attachment of the TCO moiety to primary amines on the protein surface.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. For example, for a 20-fold molar excess, add 2 µL of the 10 mM stock solution for every 100 µL of a 1 mg/mL (assuming ~150 kDa protein) protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-Modified Protein:
-
Remove the excess, unreacted this compound and quenching reagents by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by mass spectrometry (see Protocol 3).
-
Assess the biological activity of the modified protein using a relevant functional assay.
-
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the bioorthogonal reaction between the TCO-modified protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight molar excess of the tetrazine reagent (e.g., 1.1 to 1.5-fold) is often recommended to ensure complete reaction of the TCO groups.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C overnight if necessary.
-
-
Purification of the Protein Conjugate:
-
If required, purify the final protein conjugate from any excess, unreacted tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to confirm the successful conjugation and determine the final mass of the conjugate (see Protocol 3).
-
Protocol 3: Mass Spectrometry Analysis of Protein Conjugates
Mass spectrometry is a powerful tool to confirm the successful modification of the protein and to determine the degree of labeling.
Procedure:
-
Sample Preparation:
-
Prepare the TCO-modified protein or the final protein conjugate at a concentration of approximately 1 mg/mL.
-
For denaturing mass spectrometry, dilute the sample in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid.
-
-
Intact Mass Analysis:
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
The mass of the this compound modification will result in a mass shift for each incorporated TCO group. The mass of TCO-PEG2 is approximately 238.3 Da.
-
The degree of labeling can be determined by the distribution of mass peaks corresponding to the protein with different numbers of TCO modifications.
-
-
Peptide Mapping (Optional):
-
For more detailed characterization, the protein conjugate can be digested with a protease (e.g., trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS to identify the specific lysine residues that have been modified.
-
Mandatory Visualizations
Caption: Reaction scheme of a protein with this compound.
Caption: Experimental workflow for protein modification and ligation.
Caption: The bioorthogonal TCO-tetrazine click chemistry reaction.
References
Application Notes and Protocols for TCO-PEG2-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG2-NHS ester for the efficient labeling of biomolecules. This document outlines the principles of the labeling reaction, detailed protocols for antibody and protein conjugation, and guidance on optimizing reaction conditions through molar excess calculations.
This compound is a heterobifunctional linker that contains a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] The TCO group enables a rapid and highly specific bioorthogonal "click chemistry" reaction with tetrazine-modified molecules.[5] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.
Optimizing the molar excess of the this compound to the biomolecule is a critical step in achieving the desired degree of labeling (DOL). A low DOL may result in a weak signal in downstream applications, whereas an excessively high DOL can lead to protein aggregation, loss of biological activity, or fluorescence quenching. The ideal molar excess is empirical and depends on factors such as protein concentration and the number of available primary amines.
Key Reaction Parameters
Several factors influence the efficiency of the NHS ester labeling reaction:
-
pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal for the reaction between the NHS ester and primary amines. At lower pH values, the primary amines are protonated and thus unreactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
-
Buffers: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, thereby lowering the labeling efficiency.
-
Concentration: More concentrated protein solutions generally require a lower molar excess of the NHS ester to achieve the same degree of labeling as more dilute solutions. A protein concentration of at least 2 mg/mL is recommended.
-
Temperature and Time: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C overnight. Lower temperatures can help minimize the hydrolysis of the NHS ester but may necessitate longer incubation times.
Molar Excess Calculation
The following formula can be used to calculate the mass of this compound required for a specific molar excess:
-
Molar Excess: The desired molar ratio of this compound to the protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of this compound (Da): The molecular weight of the this compound (426.47 g/mol ).
-
MW of Protein (Da): The molecular weight of the protein.
Recommended Starting Molar Excess Ratios
The optimal molar excess should be determined empirically for each specific biomolecule and application. The following table provides general recommendations for starting points based on protein concentration.
| Protein Concentration | Recommended Molar Excess (TCO-PEG2-NHS : Protein) | Rationale |
| > 5 mg/mL | 5 - 10 fold | Higher protein concentrations lead to more efficient labeling. |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20 - 50 fold | A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers or stabilizers like BSA, it must be purified by dialysis or buffer exchange into the reaction buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate the Volume of NHS Ester: Based on the desired molar excess, calculate the required volume of the this compound stock solution to add to the protein solution.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1 hour or on ice for 2 hours.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.
-
Purify the Conjugate: Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the TCO group (if applicable) or by using other analytical techniques such as mass spectrometry.
Protocol 2: Antibody Labeling with this compound
This protocol is specifically tailored for labeling antibodies.
Materials:
-
Antibody (e.g., IgG)
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Anhydrous DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba Spin Desalting Columns).
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in the labeling buffer. Ensure the antibody is free from amine-containing stabilizers.
-
Prepare this compound: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.
-
Initiate Labeling: For a typical starting point, add a 20-fold molar excess of the this compound to the antibody solution. Gently mix and incubate for 1 hour at room temperature in the dark.
-
Stop the Reaction: Add quenching buffer to a final concentration of 100 mM and incubate for 15 minutes on ice.
-
Purification: Remove unreacted labeling reagent using a desalting column equilibrated with PBS.
-
Determine Degree of Labeling: Measure the absorbance of the antibody at 280 nm. The DOL can be estimated using spectrophotometric methods if the TCO moiety has a distinct absorbance or more accurately determined by mass spectrometry.
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling.
Caption: Chemical reaction of this compound with a primary amine.
References
Application Notes and Protocols for the Purification of TCO-Labeled Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological systems.[1][2] This powerful ligation chemistry is widely employed for the site-specific labeling and conjugation of biomolecules, including proteins and peptides, for applications ranging from live-cell imaging to the development of antibody-drug conjugates.[3][4]
A critical, yet often overlooked, aspect of any successful bioconjugation strategy is the purification of the labeled intermediates and the final conjugate. Incomplete removal of unreacted labeling reagents or side products can lead to ambiguous results and interfere with downstream applications. This document provides detailed protocols and application notes for the purification of TCO-labeled proteins and peptides, ensuring the high purity and reactivity of these essential research tools.
Data Presentation
Table 1: Key Parameters for TCO-Labeling of Proteins via NHS Ester Chemistry
| Parameter | Recommended Value | Notes |
| Molar Excess of TCO-NHS Ester | 10 to 20-fold | A higher excess can improve labeling efficiency but may require more extensive purification.[4] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can enhance labeling kinetics. |
| Reaction Buffer | Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) | Primary amines in buffers like Tris or glycine will compete with the protein for the NHS ester. |
| Reaction Time | 1 hour at room temperature or overnight at 4°C | Incubation time can be optimized based on the protein's stability and reactivity. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final concentration of 50-100 mM) | Quenches the reaction by consuming unreacted NHS esters. |
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.05 to 1.5-fold molar excess of tetrazine | A slight excess of the tetrazine component is often recommended for efficient conjugation. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 6.0-9.0 | The TCO-tetrazine ligation is robust across a wide pH range. |
| Reaction Temperature | Room temperature or 37°C | The reaction is typically fast at room temperature. |
| Reaction Time | 30 minutes to 2 hours | Reaction progress can often be monitored by the disappearance of the tetrazine's pink color. |
Experimental Workflows and Signaling Pathways
Caption: Workflow for labeling a protein with a TCO-NHS ester.
Caption: Common methods for purifying TCO-labeled proteins.
Caption: Workflow for TCO-tetrazine ligation and purification.
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Proceed immediately to Protocol 2 to remove excess, unreacted TCO-NHS ester and quenching buffer.
Protocol 2: Purification of TCO-Labeled Proteins
This protocol outlines common methods for purifying the TCO-labeled protein from the labeling reaction mixture.
Method A: Desalting Spin Column
-
Equilibrate a desalting spin column with the desired storage buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column to collect the purified TCO-labeled protein. This method is rapid and effective for removing small molecules.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours. This method is gentle but more time-consuming.
Method C: Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column with the desired mobile phase (storage buffer).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein, collecting fractions. The TCO-labeled protein will elute in the earlier fractions, separated from the smaller, unreacted TCO-NHS ester and quenching reagents. Monitor the elution profile using UV absorbance at 280 nm.
Protocol 3: Purification of TCO-Labeled Peptides by RP-HPLC
For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method.
Materials:
-
Crude TCO-labeled peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude TCO-labeled peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Monitor the elution at 210-220 nm.
-
Collect fractions corresponding to the desired TCO-labeled peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified TCO-labeled peptide.
Protocol 4: TCO-Tetrazine Ligation and Purification of the Final Conjugate
This protocol describes the conjugation of a purified TCO-labeled protein to a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SEC column (optional)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent and dilute into the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.
-
The resulting conjugate is ready for downstream applications. Store the final conjugate at 4°C.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor labeling of protein with TCO | NHS-ester hydrolyzed. | Allow the TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions. |
| Amine-contaminants in the protein labeling reaction buffer (e.g., glycine, Tris). | Buffer exchange the protein into an amine-free buffer before labeling. | |
| Difficulty removing excess (unreacted) labeling reagent | Similar size of protein and reagent (for very small proteins). | Use a desalting spin column with an appropriate molecular weight cutoff or perform dialysis. |
| Non-specific binding of the reagent to the purification column. | Add a small amount of organic solvent to the mobile phase if using SEC, or consider a different chromatography resin. | |
| Low recovery of the final conjugate after purification | Aggregation of the conjugate. | Optimize buffer conditions (pH, ionic strength) or consider including a non-ionic detergent. |
| Non-specific binding to the chromatography column. | Use a column with a different stationary phase or modify the mobile phase. |
References
Application Notes and Protocols for Surface Immobilization of Biomolecules using TCO-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern life science research and diagnostics. TCO-PEG2-NHS ester is a heterobifunctional linker that enables the covalent, oriented, and highly efficient immobilization of proteins, antibodies, and other amine-containing biomolecules onto surfaces. This technology leverages the power of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2][3] This reaction is exceptionally fast and specific, proceeding rapidly in aqueous buffers without the need for catalysts, which can be detrimental to sensitive biomolecules.[4]
The this compound linker features two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[5]
-
Trans-cyclooctene (TCO): This strained alkene serves as a highly reactive dienophile that specifically and rapidly "clicks" with a tetrazine-functionalized surface.
The short polyethylene glycol (PEG2) spacer enhances water solubility and minimizes steric hindrance, facilitating efficient conjugation. This two-step approach—biomolecule modification followed by surface immobilization—provides exceptional control over the immobilization process, leading to enhanced performance in a variety of applications, including immunoassays (e.g., ELISA), biosensors, and cell adhesion studies.
Key Features and Advantages
-
High Immobilization Efficiency: Covalent immobilization via TCO-tetrazine ligation can achieve greater than 95% efficiency.
-
Enhanced Sensitivity: Surfaces with covalently immobilized biomolecules have demonstrated a 10- to 12-fold increase in sensitivity in ELISA applications compared to traditional passive adsorption methods.
-
Site-Specific and Oriented Immobilization: The ability to control the site of TCO conjugation on a biomolecule can lead to a more uniform and active immobilized layer.
-
Rapid and Bioorthogonal Reaction: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, allowing for rapid immobilization under physiological conditions.
-
Stable Covalent Linkage: The resulting covalent bond is highly stable, preventing leaching of the immobilized biomolecule.
Quantitative Data Summary
The following tables summarize the performance enhancements achieved by using TCO-tetrazine chemistry for surface immobilization compared to conventional methods.
| Parameter | TCO-Tetrazine Immobilization | Passive Adsorption | Reference |
| ELISA Sensitivity | 10- to 12-fold increase | Standard | |
| Immobilization Efficiency | > 95% | Variable, often lower | |
| Limit of Detection (LOD) in ELISA | Significantly lower | Higher | |
| Signal Intensity in Immunoassays | Higher | Lower |
| Biosensing Platform | Immobilized Biomolecule | Application | Key Finding | Reference |
| ELISA | Capture Antibody | Immunoassay | Up to a 12-fold increase in sensitivity compared to passive adsorption. | |
| Surface Plasmon Resonance (SPR) | Protein | Biomolecular Interaction Analysis | More uniform and active protein layer, leading to more reliable binding kinetics data. | |
| Electrochemical Biosensor | Aptamer | Small Molecule Detection | Highly sensitive and selective detection of small molecule targets. | |
| Microarray | Peptides/Proteins | High-Throughput Screening | Fast and site-specific immobilization for uniform display of biomolecules. |
Experimental Protocols
Protocol 1: Modification of Biomolecules with this compound
This protocol describes the general procedure for labeling a protein or antibody with this compound.
Materials:
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis cassette (10K MWCO)
Procedure:
-
Prepare the Biomolecule: If the biomolecule is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a desalting spin column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically for each specific biomolecule. b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined using various analytical techniques, such as MALDI-TOF mass spectrometry or by co-opting a UV-traceable TCO-NHS ester.
-
Storage: Store the TCO-modified biomolecule according to its recommended conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
Protocol 2: Immobilization of TCO-Modified Biomolecules on a Tetrazine-Functionalized Surface
This protocol outlines the immobilization of a TCO-labeled biomolecule onto a pre-activated tetrazine surface.
Materials:
-
Tetrazine-functionalized surface (e.g., glass slide, microplate, biosensor chip)
-
TCO-modified biomolecule (from Protocol 1)
-
Immobilization Buffer: PBS, pH 7.4
-
Blocking Buffer (optional): 1% BSA in PBS
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare the TCO-Modified Biomolecule Solution: Dilute the TCO-modified biomolecule to the desired concentration (e.g., 10-100 µg/mL) in the Immobilization Buffer. The optimal concentration should be determined empirically.
-
Blocking (Optional): To minimize non-specific binding, incubate the tetrazine-functionalized surface with Blocking Buffer for 30 minutes at room temperature. Rinse the surface with PBS.
-
Immobilization: a. Apply the TCO-modified biomolecule solution to the tetrazine-functionalized surface. b. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: a. Remove the TCO-modified biomolecule solution. b. Wash the surface three times with Washing Buffer to remove any unbound biomolecules. c. Perform a final rinse with PBS.
-
Storage: The surface with the immobilized biomolecule is now ready for use in downstream applications or can be stored under appropriate conditions (e.g., in a desiccator or at 4°C).
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for biomolecule immobilization.
Experimental Workflow
Caption: Experimental workflow for surface immobilization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Biomolecule buffer contains primary amines (e.g., Tris, glycine).- Insufficient molar excess of this compound.- Hydrolysis of the NHS ester. | - Exchange the biomolecule into an amine-free buffer (e.g., PBS).- Increase the molar ratio of this compound to the biomolecule.- Prepare the this compound solution immediately before use and minimize its exposure to moisture. |
| Biomolecule Precipitation | - High concentration of organic solvent (DMSO) from the this compound stock solution.- Over-labeling of the biomolecule. | - Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the molar excess of the this compound. |
| High Non-Specific Binding | - Insufficient blocking of the surface.- Inadequate washing. | - Include a blocking step with a suitable agent (e.g., BSA) before immobilization.- Increase the number of washing steps and/or the concentration of detergent (e.g., Tween-20) in the washing buffer. |
| Low Immobilization Efficiency | - Inactive tetrazine surface.- Steric hindrance. | - Ensure the tetrazine-functionalized surface is fresh or has been stored properly.- Consider using a TCO-PEG-NHS ester with a longer PEG spacer to reduce steric hindrance. |
Conclusion
This compound provides a powerful and versatile tool for the surface immobilization of biomolecules. The bioorthogonal nature of the TCO-tetrazine reaction ensures high specificity and efficiency, leading to robust and highly functional surfaces. The detailed protocols and quantitative data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their workflows, ultimately enhancing the performance and reliability of their surface-based assays and applications.
References
- 1. tebubio.com [tebubio.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low TCO-PEG2-NHS ester labeling efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low labeling efficiency with TCO-PEG2-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is a TCO-PEG2-NHS ester and how does it work?
A this compound is a heterobifunctional crosslinker. It contains a Trans-Cyclooctene (TCO) group for copper-free click chemistry reactions with tetrazine-modified molecules.[1][2][3][4] The N-Hydroxysuccinimide (NHS) ester end reacts with primary amines (like the side chain of lysine residues on antibodies) to form a stable amide bond.[5] The PEG2 spacer is a short polyethylene glycol chain that enhances solubility and provides flexibility, which can improve reaction efficiency and reduce steric hindrance.
Q2: What are the main reasons for low labeling efficiency with this compound?
Low labeling efficiency is often due to one or more of the following factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.
-
Suboptimal reaction pH: The reaction is strongly pH-dependent.
-
Presence of competing primary amines: Buffers or additives containing primary amines will compete with the target molecule for the NHS ester.
-
Improper storage and handling of the reagent: this compound is moisture-sensitive.
-
Low concentration of reactants: Dilute protein solutions can lead to inefficient labeling.
Q3: How do I store and handle my this compound?
Proper storage and handling are critical for maintaining the reactivity of the this compound.
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers may recommend storage at -80°C for longer-term stability and may ship on dry ice.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Below are common issues encountered during this compound labeling and their potential solutions.
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions. |
| Suboptimal pH | The reaction of NHS esters with primary amines is optimal in the pH range of 7.2-8.5. At lower pH, the primary amines are protonated and less reactive. At higher pH, the rate of hydrolysis increases significantly. Use a freshly prepared buffer such as phosphate, bicarbonate, or borate buffer and verify the pH. |
| Amine-Containing Buffers | Buffers like Tris or glycine contain primary amines that compete with the target protein for the NHS ester, reducing labeling efficiency. If your protein is in such a buffer, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) before labeling. |
| Low Reactant Concentration | Low protein concentrations can result in poor labeling efficiency due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 1-2 mg/mL. Increasing the molar excess of the this compound can also improve efficiency, but excessive amounts may lead to protein aggregation. |
| Poor Reagent Quality | The this compound may have degraded due to improper storage or handling. Use a fresh vial of the reagent if degradation is suspected. Some suppliers guarantee a minimum purity upon shipping due to the instability of the NHS ester. |
Issue 2: Protein Aggregation After Labeling
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein surface can lead to aggregation. Optimize the molar ratio of this compound to your protein by performing small-scale pilot reactions with varying ratios. |
| Inappropriate Buffer Conditions | The buffer conditions may not be optimal for your specific protein's stability. Ensure the buffer composition and pH are suitable for your protein. |
Issue 3: Reagent Precipitation in Reaction Buffer
| Possible Cause | Recommended Solution |
| Low Solubility | This compound can have limited solubility in aqueous buffers. First, dissolve the reagent in a small amount of anhydrous DMSO or DMF, and then add it to the protein solution. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
If the antibody solution contains interfering substances like Tris, glycine, or BSA, purify the antibody using a suitable method like a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Labeled Antibody:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of the TCO linker to the protein, can be determined using spectrophotometry if the TCO-linker has a unique absorbance, or more commonly through methods like MALDI-TOF mass spectrometry which can show the mass shift upon conjugation.
Data Summary
Table 1: Key Parameters for this compound Labeling
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., PBS, Borate) | Avoids competition for the NHS ester. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration favors the labeling reaction over hydrolysis. |
| Molar Excess of Ester | 10 - 20 fold | A starting point for optimization; ensures sufficient labeling. |
| Reaction Time | 30 - 60 min at RT; 2 hours at 4°C | Balances reaction completion with potential for hydrolysis and protein instability. |
| Solvent for Ester | Anhydrous DMSO or DMF | Ensures the ester dissolves and minimizes premature hydrolysis. |
Visual Guides
Caption: Experimental workflow for antibody labeling with this compound.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
How to prevent hydrolysis of TCO-PEG2-NHS ester
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of TCO-PEG2-NHS ester and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The TCO group enables rapid, copper-free click chemistry reactions with tetrazine-containing molecules (an inverse electron demand Diels-Alder reaction).[1][2] The NHS ester group reacts with primary amines (-NH₂) found on proteins and other biomolecules to form stable amide bonds.[] This dual functionality makes it ideal for conjugating molecules to proteins or other amine-containing surfaces for applications in drug delivery, probe design, and bioconjugation.[1]
Q2: What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction where water attacks the ester, cleaving it into an inactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[4] This is the primary competing reaction to the desired conjugation with an amine. Once hydrolyzed, the TCO-PEG2 linker can no longer react with your target protein or molecule, leading to low or no conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more basic.
Q3: How can I tell if my this compound has hydrolyzed?
Direct detection of hydrolysis can be difficult without analytical instrumentation. However, you can infer hydrolysis from experimental outcomes such as a significant decrease in labeling efficiency. One method to assess the reactivity of an NHS ester reagent involves comparing its UV absorbance at 260-280 nm before and after intentional hydrolysis with a base, as the released NHS leaving group absorbs light in this range. Consistently poor conjugation results, despite following protocols, strongly suggest that the reagent has lost its reactivity, likely due to hydrolysis from improper storage or handling.
Q4: What are the ideal storage and handling conditions for this compound?
Proper storage is crucial to prevent hydrolysis before the experiment begins.
-
Solid Form: Store the solid this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture and light. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing on the cold reagent.
-
Stock Solutions: It is highly recommended to dissolve the NHS ester immediately before use. If a stock solution must be prepared, use an anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A solution in anhydrous DMF can be stable for 1-2 months at -20°C. Aqueous solutions should be used immediately and cannot be stored.
Troubleshooting Guide: Low Conjugation Efficiency
Low or failed conjugation is the most common problem encountered and is often linked to the hydrolysis of the NHS ester.
Problem: Your protein labeling experiment with this compound shows very low or no efficiency.
Possible Cause 1: Suboptimal Reaction Buffer pH
The reaction of NHS esters with amines is strongly pH-dependent. While a basic pH is required to deprotonate the primary amine to its reactive, nucleophilic state, a pH that is too high will dramatically accelerate the hydrolysis of the NHS ester.
Solution: Maintain the reaction pH within the optimal range of 7.2 to 8.5. A pH of 8.3-8.5 is often considered ideal for balancing amine reactivity with ester stability. For proteins sensitive to higher pH, a buffer like PBS at pH 7.2-7.4 can be used, but this will require a longer reaction time.
| Recommended Buffers for NHS Ester Reactions | Buffers to Avoid |
| 0.1 M Sodium Phosphate | Tris (e.g., TBS) |
| 0.1 M Sodium Bicarbonate | Glycine |
| 50 mM Borate | Any buffer containing primary amines |
| HEPES |
Possible Cause 2: Hydrolysis During Reaction Setup
The stability of NHS esters in aqueous solutions is limited. The longer the reagent is in an aqueous buffer, the more it will hydrolyze.
Solution: Work quickly and efficiently. Always prepare the aqueous solution of your protein or biomolecule first. The this compound should be dissolved in anhydrous DMSO or DMF immediately before you are ready to add it to the reaction mixture.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Possible Cause 3: Contaminated Reagents or Solvents
The quality of your reagents can significantly impact the outcome.
Solution:
-
Solvents: Use high-quality, anhydrous DMSO or amine-free DMF for preparing your stock solution. Older DMF can degrade to form dimethylamine, which will consume the NHS ester.
-
Reagent: Ensure your this compound has been stored correctly, protected from moisture and light. If you suspect the quality of a reagent, it is best to use a fresh vial.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of solid this compound from the freezer and allow it to warm completely to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or amine-free DMF to the vial to create a stock solution, typically at a concentration of 10 mM.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
This stock solution should be used immediately for the best results.
Protocol 2: General Protocol for Protein Labeling
-
Prepare Protein: Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. For reactions at a lower pH (e.g., 7.4), incubation may need to be extended to 4 hours or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purify: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or gel filtration.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Common side reactions with TCO-PEG2-NHS ester and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with TCO-PEG2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond.[1][2] The TCO group can then react with a tetrazine-modified molecule via a bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[3][4][5] This allows for the specific and efficient conjugation of two molecules, even in complex biological environments. The PEG2 linker is a short polyethylene glycol spacer that enhances water solubility and reduces steric hindrance during conjugation.
Q2: What is the primary side reaction of concern when using this compound?
The most significant side reaction is the hydrolysis of the NHS ester in aqueous solutions. The NHS ester is sensitive to moisture and will react with water, leading to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired amidation reaction with the primary amine of the target molecule.
Q3: How does pH influence the reaction with this compound?
The pH of the reaction buffer is a critical factor that affects both the desired amination reaction and the competing hydrolysis side reaction.
-
Amination Reaction: The reaction between the NHS ester and a primary amine is most efficient at a slightly alkaline pH (typically 7.2-8.5). At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.
-
Hydrolysis: The rate of NHS ester hydrolysis increases significantly with increasing pH.
Therefore, a careful balance must be struck to maximize the amination reaction while minimizing hydrolysis.
Q4: What are the recommended storage and handling conditions for this compound?
This compound is sensitive to moisture and has a limited shelf life.
-
Storage: It should be stored at -20°C and desiccated. Some suppliers recommend storage at -80°C for longer-term stability. It's best to avoid frequent freeze-thaw cycles.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. The reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency
Possible Causes:
-
Hydrolysis of this compound: This is the most common cause of low yield.
-
Suboptimal pH: The reaction pH may be too low, leading to protonated amines and a slow reaction rate.
-
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
-
Steric hindrance: The primary amines on the target molecule may be sterically inaccessible.
-
Incorrect molar ratio: An insufficient molar excess of the this compound can lead to incomplete labeling.
Solutions:
-
Minimize Hydrolysis:
-
Use fresh, high-quality this compound.
-
Prepare the reagent solution immediately before use.
-
Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
-
-
Optimize Reaction pH:
-
Perform the reaction in a pH range of 7.2-8.5. A common starting point is pH 8.0-8.5.
-
-
Use Appropriate Buffers:
-
Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
-
-
Address Steric Hindrance:
-
Consider using a TCO-PEG-NHS ester with a longer PEG linker to increase the distance between the TCO moiety and the target molecule.
-
-
Optimize Molar Ratio:
-
Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point.
-
Problem 2: Precipitation of the Biomolecule During Conjugation
Possible Causes:
-
Hydrophobicity of the TCO group: The TCO group is hydrophobic and its introduction onto the surface of a biomolecule can lead to aggregation and precipitation, especially at high labeling densities.
-
Solvent effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the this compound may cause the biomolecule to precipitate if the final concentration of the organic solvent is too high.
Solutions:
-
Leverage the PEG linker: The PEG linker in this compound is designed to increase water solubility and reduce aggregation. If precipitation is still an issue, consider using a reagent with a longer PEG chain.
-
Control the organic solvent concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.
-
Optimize protein concentration: Working with very high or very low protein concentrations can sometimes lead to precipitation. Experiment with different starting concentrations.
Data Summary
The following table summarizes the effect of pH on the half-life of the NHS ester, illustrating the trade-off between the desired amination reaction and the competing hydrolysis side reaction.
| pH | Temperature | Half-life of NHS Ester | Implication for Reaction |
| 7.0 | 0°C | 4-5 hours | Slower hydrolysis, but the amination reaction is also slower due to protonated amines. |
| 7.4 | Room Temp | > 120 minutes | A good starting point for balancing amination and hydrolysis for many proteins. |
| 8.6 | 4°C | 10 minutes | Rapid hydrolysis significantly reduces the amount of active reagent available. |
| 9.0 | Room Temp | < 9 minutes | Very rapid amination, but also extremely fast hydrolysis, requiring precise timing. |
Experimental Protocols & Workflows
General Protocol for Labeling a Protein with this compound
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. Ensure the protein concentration is between 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for labeling a protein with this compound.
Reaction Mechanism and Side Reaction
The following diagram illustrates the intended reaction pathway and the competing hydrolysis side reaction.
References
Technical Support Center: Enhancing the Solubility of TCO-PEG2-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of TCO-PEG2-NHS ester conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common issue as many non-sulfonated NHS esters have limited solubility in aqueous solutions.[1][2] The recommended approach is to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[1][3][4] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of proteins or other biomolecules.
Q2: After adding the this compound stock solution to my buffer, a precipitate forms. Why is this happening and how can I prevent it?
A2: Precipitation upon addition to the aqueous buffer can occur if the local concentration of the this compound exceeds its solubility limit before it has a chance to react. To prevent this, add the stock solution dropwise to your protein or biomolecule solution while gently vortexing or stirring. This ensures rapid mixing and dispersion of the reagent.
Q3: How does the PEG linker in this compound affect its solubility?
A3: The polyethylene glycol (PEG) spacer is included in the molecule to improve its hydrophilic properties and, consequently, its solubility in aqueous environments. The PEG chain can also reduce aggregation of the labeled protein. However, depending on the overall molecular structure, the TCO and NHS ester groups can still impart significant hydrophobicity, making solubility a challenge.
Q4: What is the difference in solubility between NHS and Sulfo-NHS esters?
A4: Sulfo-NHS esters contain a charged sulfonate group on the N-hydroxysuccinimide ring, which significantly increases their water solubility compared to their non-sulfonated NHS counterparts. This allows for direct dissolution in aqueous buffers, eliminating the need for an organic co-solvent. If solubility remains a persistent issue with this compound, consider using a TCO-PEG2-Sulfo-NHS ester alternative if available.
Q5: How should I properly store and handle this compound to maintain its integrity and solubility?
A5: this compound is sensitive to moisture and should be stored at -20°C under desiccated conditions. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis of the NHS ester and reduce its reactivity and solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Allow the this compound vial to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Perform the conjugation reaction promptly after adding the NHS ester to the aqueous buffer. |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amine is protonated and less reactive, while at high pH, the NHS ester hydrolyzes rapidly. | - The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point. | |
| Incorrect Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule for reaction with the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Protein Aggregation after Conjugation | High Degree of Labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. | - Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation. |
| Solvent-Induced Precipitation: The organic solvent used to dissolve the NHS ester may cause the protein to precipitate. | - Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening.
-
Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex gently until the ester is completely dissolved.
-
Use the stock solution immediately. Do not store aqueous solutions of NHS esters.
Protocol 2: General Procedure for Labeling a Protein with this compound
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Reaction Setup: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Data Presentation
Table 1: pH Influence on NHS Ester Half-Life
| pH | Half-life at 4°C | Half-life at 0°C |
| 7.0 | - | 4-5 hours |
| 8.0 | - | ~1 hour |
| 8.6 | 10 minutes | - |
This data illustrates the inverse relationship between pH and the stability of the NHS ester.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Factors influencing the solubility of this compound and solutions.
References
TCO-PEG2-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of TCO-PEG2-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a desiccated environment, protected from light.[1][2][3] Due to its limited shelf life, some suppliers may ship the product on dry ice.[2] For solutions in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C for up to one year.[4]
Q2: How should I handle this compound upon receiving it?
A2: this compound is sensitive to moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis of the NHS ester. It is crucial to use anhydrous solvents for reconstitution and to prepare solutions fresh for each use. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for reacting this compound with a primary amine?
A3: The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0. Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is manageable.
Q4: Can I use buffers like Tris or glycine for my conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.
Q5: How stable is the TCO group?
A5: The trans-cyclooctene (TCO) group is known to have a limited half-life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage of TCO-containing compounds is not recommended. For best results, use the reagent as fresh as possible.
Troubleshooting Guide
Issue 1: Low or No Labeling with this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | - Allow the vial to warm to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Avoid storing the reagent in solution for extended periods. |
| Suboptimal pH | - Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient conjugation. |
| Presence of competing amines | - Use amine-free buffers such as PBS, HEPES, or borate buffer.- If your sample is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Low concentration of target molecule | - Increase the concentration of your protein or other target molecule to favor the reaction with the NHS ester over hydrolysis. |
| Insufficient molar excess of this compound | - For labeling proteins, a 10- to 20-fold molar excess of the NHS ester is a common starting point. This may need to be optimized for your specific molecule. |
Issue 2: Poor Yield in Subsequent TCO-Tetrazine Click Reaction
| Potential Cause | Recommended Solution |
| Isomerization of TCO to CCO | - Use the TCO-labeled molecule in the click reaction as soon as possible after preparation.- Store the TCO-labeled molecule at -80°C if immediate use is not possible. |
| Suboptimal reaction conditions for click chemistry | - Ensure the pH for the TCO-tetrazine reaction is within the recommended range (typically pH 6.5-8.5).- While the reaction is generally fast, ensure sufficient incubation time (e.g., 1-2 hours at room temperature). |
| Steric hindrance | - The PEG2 spacer is designed to reduce steric hindrance, but for very large biomolecules, a longer PEG spacer might be necessary. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | Varies by specific ester structure (e.g., 3-34 minutes for various PEG-NHS esters) |
| 8.6 | 4 | 10 minutes |
Note: The hydrolysis rate of the NHS ester is highly dependent on the specific chemical structure and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Storage: Store the TCO-labeled protein under conditions that are optimal for the unlabeled protein, preferably at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Troubleshooting logic for low labeling efficiency with this compound.
References
Impact of protein concentration on TCO-PEG2-NHS ester reaction
Welcome to the technical support center for TCO-PEG2-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your bioconjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for a this compound reaction?
A1: The optimal protein concentration for labeling with this compound is typically between 1-10 mg/mL.[1][2][3] Higher protein concentrations are generally preferred as they favor the reaction between the NHS ester and the protein's primary amines over the competing hydrolysis of the NHS ester in the aqueous buffer.[4][5] For protein concentrations below 5 mg/mL, it is often recommended to use a higher molar excess of the NHS ester (e.g., 20- to 50-fold) to achieve sufficient labeling.
Q2: What is the primary mechanism of the this compound reaction?
A2: The this compound reacts with primary amines, such as those on the N-terminus of a protein and the side chain of lysine residues, to form a stable amide bond. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.
Q3: Which buffers should be used for this reaction, and which should be avoided?
A3: Amine-free buffers are essential for a successful reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers at a pH between 7.2 and 8.5. The optimal pH is typically between 8.3 and 8.5 to ensure that the primary amines are deprotonated and thus more nucleophilic. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency.
Q4: How can I quench the reaction once it is complete?
A4: To stop the labeling reaction, you can add a quenching buffer containing a high concentration of a primary amine. A common quenching solution is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM. Glycine can also be used. Incubating for 5-15 minutes with the quenching buffer will consume any unreacted this compound.
Q5: What are the most common side reactions, and how can they be minimized?
A5: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces labeling efficiency. This is more prevalent at higher pH and in dilute protein solutions. To minimize hydrolysis, use a higher protein concentration and avoid unnecessarily long reaction times. While NHS esters are highly selective for primary amines, some reactivity with other nucleophilic residues like serine, threonine, and tyrosine has been reported, particularly under non-optimal conditions. Sticking to the recommended pH range of 7.2-8.5 helps favor the primary amine reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Low Protein Concentration: In dilute protein solutions, the hydrolysis of the this compound is a significant competing reaction. | Increase the protein concentration to at least 1-2 mg/mL, with 5-10 mg/mL being optimal. For lower concentrations, increase the molar excess of the this compound. |
| Suboptimal pH: If the pH is too low (below 7.2), the primary amines on the protein will be protonated and less reactive. If the pH is too high (above 9), the rate of NHS ester hydrolysis increases dramatically. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal. | |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the protein for the NHS ester. | Perform a buffer exchange to an amine-free buffer such as PBS, HEPES, or borate before starting the reaction. | |
| Hydrolyzed this compound: NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly. | Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of the protein can alter its properties, leading to aggregation. | Reduce the molar excess of the this compound in the reaction to control the number of modifications per protein molecule. |
| Use of Organic Solvents: While necessary to dissolve the NHS ester, high concentrations of organic solvents like DMSO or DMF can cause some proteins to precipitate. | Minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 10%. Add the NHS ester solution dropwise to the protein solution while gently stirring. | |
| Inconsistent Results | Inaccurate Protein Concentration Measurement: An incorrect protein concentration will lead to an inaccurate molar ratio of reactants. | Accurately determine the protein concentration using a reliable method (e.g., Bradford assay, Nanodrop) before initiating the labeling reaction. |
| Variability in Reagent Activity: The reactivity of the this compound can degrade over time, especially if exposed to moisture. | Use fresh reagent whenever possible and store it under the recommended conditions (desiccated at -20°C). |
Data Presentation
Table 1: Recommended Molar Excess of this compound Based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of this compound | Rationale |
| < 5 mg/mL | 20- to 50-fold | Higher excess is needed to outcompete the hydrolysis of the NHS ester in more dilute solutions. |
| ≥ 5 mg/mL | 10- to 20-fold | Standard excess for efficient labeling at optimal protein concentrations. |
Table 2: Effect of pH on NHS Ester Reaction Components
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.0 | Low (amines are protonated) | Slow | Suboptimal |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |
| > 9.0 | High | Very Fast | Reduced due to rapid hydrolysis |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general procedure. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.
-
Note: NHS esters are moisture-sensitive. It is crucial to use anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently mixing. (Refer to Table 1 for guidance).
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
-
-
Quench Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching buffer by purifying the TCO-labeled protein using a desalting column or dialysis.
-
The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical diagram of the this compound reaction with a protein.
References
TCO-PEG2-NHS ester reaction time and temperature optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCO-PEG2-NHS esters for bioconjugation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting TCO-PEG2-NHS ester with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine (e.g., lysine residue on a protein) is between 7.2 and 9.0.[1][2] This pH range provides a good balance between having a deprotonated amine for nucleophilic attack and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[2][3][4]
Q2: What is the recommended temperature and duration for the conjugation reaction?
A2: The reaction is typically carried out at room temperature (20-25°C) for 30-60 minutes or at 4°C for longer periods (e.g., 30 minutes to 2 hours). Incubation at 4°C can be beneficial for sensitive biomolecules that may degrade at higher temperatures. Some protocols suggest incubating at room temperature for 1-4 hours.
Q3: What solvents should be used to dissolve this compound?
A3: this compound should be dissolved in a high-quality, anhydrous, water-miscible solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q4: What buffers are compatible with the this compound reaction?
A4: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer are recommended. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Tris buffer can, however, be used to quench the reaction.
Q5: How can I stop the labeling reaction?
A5: The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for about 5 minutes to ensure all unreacted this compound is quenched.
Q6: Why is the PEG spacer important in this compound?
A6: The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. It also provides a flexible connection that minimizes steric hindrance, which can improve the efficiency of the subsequent "click" reaction with a tetrazine-containing molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can hydrolyze, rendering it inactive. | - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Ensure the reaction buffer is within the optimal pH range of 7.2-9.0. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule. | - Use an amine-free buffer such as PBS, HEPES, or borate buffer for the conjugation reaction. | |
| Low protein/molecule concentration: Competing hydrolysis of the NHS ester is more significant in dilute solutions. | - If possible, perform the labeling reaction with a higher concentration of the target molecule (e.g., 1-5 mg/mL for proteins). | |
| Poor Reproducibility | Inconsistent reagent quality: The purity of the this compound can degrade over time. | - Store the reagent at -20°C, protected from light and moisture. - Prepare fresh solutions for each experiment. |
| Variations in reaction time or temperature: These parameters directly affect the extent of both the desired reaction and the competing hydrolysis. | - Standardize the incubation time and temperature for all experiments. Use a temperature-controlled environment if possible. |
Data Presentation
This compound Reaction Parameter Summary
| Parameter | Recommended Range/Condition | Key Considerations |
| pH | 7.2 - 9.0 | Higher pH increases the rate of both aminolysis and hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules but may require longer reaction times. |
| Reaction Time | 30 minutes - 2 hours | Optimization may be required based on the reactivity of the target molecule and the specific temperature and pH used. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh immediately before use to minimize hydrolysis. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine. |
| Molar Excess of Reagent | 20-fold molar excess for proteins | This is a starting point and may need to be optimized for your specific application. |
NHS Ester Hydrolysis Half-life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange: If necessary, exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to a concentration of 1-5 mg/mL using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Allow the this compound vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2 hours.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Storage: Store the TCO-labeled protein at 4°C until ready for the subsequent click reaction with a tetrazine-modified molecule.
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Competing reactions of this compound in an aqueous buffer.
References
Technical Support Center: Post-Conjugation Purification of TCO-Modified Biomolecules
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice for the effective removal of excess TCO-PEG2-NHS ester following the conjugation to proteins, antibodies, or other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A: It is critical to remove unreacted this compound for several reasons:
-
Preventing Non-Specific Labeling: Free NHS esters can react with primary amines on other molecules in downstream applications, leading to non-specific labeling and potentially confounding results.[1]
-
Reducing Background Signal: In applications involving fluorescently-labeled tetrazines, excess TCO groups can lead to high background signals.
-
Ensuring Accurate Quantification: The presence of unreacted TCO reagent can interfere with methods used to determine the degree of labeling (DOL), leading to an overestimation of the number of TCO molecules conjugated to your biomolecule.
-
Minimizing Batch-to-Batch Variability: Consistent and thorough removal of excess reagents is key to ensuring reproducibility between experiments.
Q2: What are the primary methods for removing small molecules like this compound from my much larger protein conjugate?
A: The most common and effective methods for removing small molecule reagents from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: A widely used chromatographic technique that separates molecules based on their size.[2][3][4] Larger conjugated proteins elute first, while smaller, unreacted TCO reagents are retained longer in the porous beads of the column.[2]
-
Dialysis: A classic and gentle method that involves the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.
-
Tangential Flow Filtration (TFF): An efficient and scalable method for separating, concentrating, and purifying biomolecules. It is particularly well-suited for larger sample volumes.
Q3: Should I quench the reaction before purification? If so, how?
A: Yes, quenching the reaction is a highly recommended step before purification. Quenching terminates the conjugation reaction by deactivating any remaining reactive NHS esters. This is typically achieved by adding a small molecule containing a primary amine.
-
Recommended Quenching Reagents: Tris-HCl or glycine are commonly used.
-
Procedure: Add the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Q4: How do I choose the most suitable purification method for my experiment?
A: The choice of purification method depends on several factors, including your sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Processing Time | Protein Recovery | Key Advantages | Considerations |
| Size Exclusion Chromatography (SEC) / Desalting Columns | Separation based on molecular size | 10 µL - 4 mL | Fast (minutes per sample) | >90% | Rapid, high recovery, readily available pre-packed columns. | Potential for sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | 10 µL - 100 mL | Slow (hours to overnight) | >90% | Gentle, requires minimal specialized equipment, suitable for a wide range of volumes. | Time-consuming, requires large buffer volumes. |
| Tangential Flow Filtration (TFF) | Size-based separation using cross-flow filtration | >10 mL to thousands of liters | Moderate to Fast | >95% | Highly scalable, can concentrate and purify simultaneously, reusable devices. | Requires a dedicated TFF system, potential for membrane fouling. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity | Variable | Moderate | Variable | High-resolution separation. | Can denature some proteins due to the use of organic solvents. |
Experimental Protocols
Protocol 1: Quenching the this compound Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Add Quenching Reagent: Add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.
Protocol 2: Purification using a Desalting Column (Size Exclusion Chromatography)
This protocol is suitable for rapid purification of small sample volumes.
-
Column Equilibration: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Add 300 µL of your desired buffer (e.g., PBS) to the column and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
-
Sample Application: Place the column in a new collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect your purified TCO-conjugated protein. The small, unreacted this compound will be retained in the column.
Protocol 3: Purification by Dialysis
This protocol is ideal for gentle buffer exchange and removal of small molecules.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the dialysis device in a large volume of stirring dialysis buffer (at least 200-fold greater than your sample volume) at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer and continue for another 2 hours. For optimal results, perform a third buffer change and dialyze overnight at 4°C.
Visualizations
Caption: Workflow for this compound conjugation, quenching, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
Challenges in labeling complex proteins with TCO-PEG2-NHS ester
Welcome to the technical support center for TCO-PEG2-NHS ester protein labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of complex proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a protein?
A1: The labeling reaction occurs via a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester moiety of the this compound reacts with primary amines (-NH₂) on the protein, primarily the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1]
Q2: What are the optimal pH and buffer conditions for the labeling reaction?
A2: The optimal pH range for NHS ester labeling is typically between 7.2 and 8.5.[2][3] This range represents a compromise between two competing factors: the reactivity of the primary amines, which increases with pH, and the hydrolysis of the NHS ester, which also accelerates at higher pH. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, to prevent the buffer from competing with the protein for the labeling reagent. Buffers containing primary amines, like Tris or glycine, should be avoided during the reaction but can be used to quench the reaction.
Q3: My this compound reagent is not readily soluble in my aqueous reaction buffer. What should I do?
A3: this compound, like many NHS esters, can have limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your protein solution in the aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the protein.
Q4: How should I store the this compound?
A4: this compound is sensitive to moisture and should be stored at -20°C, protected from light. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.
Troubleshooting Guide
This guide addresses common problems encountered during the labeling of complex proteins with this compound.
Problem 1: Low Labeling Efficiency or No Labeling
Low or no labeling is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or the protein itself.
Table 1: Troubleshooting Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid repeated opening and closing of the reagent vial. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5. At a lower pH, primary amines are protonated and less nucleophilic, while at a higher pH, hydrolysis of the NHS ester is significantly increased. |
| Presence of competing nucleophiles | Use an amine-free buffer such as PBS, HEPES, or borate buffer. Ensure that the protein solution is free from other primary amine-containing additives. |
| Insufficient molar excess of the labeling reagent | The optimal molar ratio of this compound to protein may need to be determined empirically. A 5- to 20-fold molar excess is a common starting point. For dilute protein solutions, a higher molar excess may be required. |
| Inaccessible primary amines on the protein | The primary amines on the protein may be sterically hindered or buried within the protein's structure. Consider gentle denaturation or using a longer PEG spacer on the TCO-NHS ester to improve accessibility. |
Problem 2: Protein Aggregation or Precipitation During/After Labeling
Protein aggregation can be induced by the labeling process, leading to loss of sample and activity.
Table 2: Troubleshooting Protein Aggregation
| Possible Cause | Recommended Solution |
| High molar excess of the labeling reagent | A high degree of labeling can alter the protein's surface charge and increase hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound. |
| Hydrophobicity of the TCO moiety | While the PEG linker enhances water solubility, the TCO group itself can be hydrophobic. If aggregation persists, consider using a TCO-PEG-NHS ester with a longer PEG chain to further increase hydrophilicity. |
| Suboptimal buffer conditions | Ensure the buffer composition (e.g., ionic strength, pH) is optimal for your protein's stability. Consider including additives like arginine or glycerol to suppress aggregation, but be mindful that high concentrations of glycerol can decrease reaction efficiency. |
| High protein concentration | While higher protein concentrations can improve labeling efficiency, they can also increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration. |
Problem 3: Loss of Protein Activity
Modification of critical amino acid residues can lead to a partial or complete loss of the protein's biological function.
Table 3: Troubleshooting Loss of Protein Activity
| Possible Cause | Recommended Solution |
| Labeling of critical lysine residues | If lysine residues are present in the active site or binding interface of your protein, their modification can inhibit activity. Reduce the molar excess of the labeling reagent to decrease the degree of labeling. |
| Conformational changes due to labeling | Excessive labeling can alter the protein's overall structure. Characterize the labeled protein to ensure its structural integrity. |
| Side reactions with other critical residues | At higher pH, NHS esters can have side reactions with tyrosine, serine, or threonine. If these residues are critical for function, consider performing the reaction at a lower pH (e.g., 7.2-7.5) to increase specificity for primary amines. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point. Optimization may be required for your specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or exchange your protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Signaling Pathways and Chemical Reactions
References
Validation & Comparative
A Head-to-Head Battle for Bioconjugation: TCO-PEG-NHS Ester vs. DBCO-PEG-NHS Ester
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be the linchpin of experimental success. This comprehensive guide provides an objective, data-driven comparison of two prominent players in the field of bioorthogonal chemistry: TCO-PEG-NHS ester and DBCO-PEG-NHS ester. By delving into their reaction kinetics, stability, and overall performance, this document aims to equip you with the critical information needed to select the optimal tool for your specific application, from targeted drug delivery to advanced cellular imaging.
At the heart of modern bioconjugation are "click chemistry" reactions—bioorthogonal reactions that are highly specific, efficient, and biocompatible. Both TCO-PEG-NHS ester and DBCO-PEG-NHS ester are heterobifunctional linkers that leverage this technology. They each possess an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules like proteins and antibodies, and a bioorthogonal handle—either a trans-cyclooctene (TCO) or a dibenzocyclooctyne (DBCO) group. It is in the subsequent "click" reaction that their paths diverge, offering distinct advantages and considerations.
Executive Summary: A Tale of Two Chemistries
The primary distinction between these two linkers lies in their bioorthogonal reaction partners and the kinetics of these reactions. TCO participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner, a reaction renowned for its exceptionally high speed. In contrast, DBCO engages in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide partner, a reaction prized for its high stability and specificity.
This fundamental difference in reactivity has profound implications for experimental design, influencing everything from reaction times to the concentrations of reactants required.
Performance Deep Dive: Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the key performance parameters of TCO-PEG-NHS ester and DBCO-PEG-NHS ester based on available experimental data.
| Parameter | TCO-PEG-NHS Ester | DBCO-PEG-NHS Ester | Key Considerations |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | The choice of reaction dictates the required reaction partner (tetrazine for TCO, azide for DBCO). |
| Second-Order Rate Constant (k₂) of Click Reaction | ~800 - 30,000 M⁻¹s⁻¹[1][2] | ~1 - 2 M⁻¹s⁻¹[1][3] | The TCO-tetrazine reaction is significantly faster, enabling rapid conjugation even at low concentrations. |
| Reaction Partner | Tetrazine | Azide | Both partners can be readily incorporated into biomolecules. |
| Biocompatibility | Excellent (copper-free)[4] | Excellent (copper-free) | Both reactions proceed under physiological conditions without the need for toxic catalysts. |
| Stability of the NHS Ester | Moisture-sensitive, requires fresh preparation for optimal results. | Moisture-sensitive, requires fresh preparation for optimal results. | This is a general characteristic of NHS esters. |
| Stability of the Modified Biomolecule (Pre-Click) | TCO can be susceptible to isomerization, particularly in the presence of thiols. | DBCO-modified proteins may show a gradual loss of reactivity over several weeks. | Storage conditions and buffer components should be carefully considered. |
| Stability of the Final Conjugate Linkage | Forms a stable dihydropyridazine bond. | Forms a highly stable triazole ring. | Both linkages are generally considered very stable under physiological conditions. |
| Reported Conjugation Efficiency | High, often described as quantitative due to the rapid kinetics. | High to near-quantitative. | Efficiency is dependent on reaction conditions and the specific biomolecules involved. |
The Chemistry Behind the Curtain: Reaction Mechanisms
To fully appreciate the nuances of these two bioconjugation strategies, it is essential to understand their underlying chemical principles.
TCO-PEG-NHS Ester: The Speed Demon of IEDDA
The bioconjugation process using TCO-PEG-NHS ester is a two-step process. First, the NHS ester reacts with a primary amine on the target biomolecule to form a stable amide bond. This initial step attaches the TCO-PEG linker to the biomolecule. The second step is the rapid IEDDA reaction between the TCO group and a tetrazine-modified molecule. This reaction is exceptionally fast due to the strained nature of the trans-cyclooctene ring and the electron-deficient character of the tetrazine.
DBCO-PEG-NHS Ester: The Stable and Steady SPAAC Reaction
Similar to the TCO workflow, bioconjugation with DBCO-PEG-NHS ester begins with the reaction of the NHS ester with a primary amine on the biomolecule, resulting in a DBCO-labeled biomolecule. The subsequent click reaction is a SPAAC reaction, where the strained alkyne (DBCO) reacts with an azide-functionalized molecule. This reaction is also highly efficient and bioorthogonal, forming a stable triazole linkage without the need for a copper catalyst.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the labeling of proteins with TCO-PEG-NHS and DBCO-PEG-NHS esters. It is important to note that optimal reaction conditions, such as the molar excess of the NHS ester and incubation times, may need to be determined empirically for each specific biomolecule.
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-PEG-NHS ester and byproducts using a desalting column.
Protocol 2: Protein Labeling with DBCO-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Perform buffer exchange if necessary.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the DBCO-labeled protein from excess reagents using a desalting column.
Making the Right Choice: Application-Specific Recommendations
The decision between TCO-PEG-NHS ester and DBCO-PEG-NHS ester ultimately hinges on the specific demands of your experiment.
-
Choose TCO-PEG-NHS Ester when:
-
Speed is critical: For applications requiring rapid labeling, such as in vivo imaging with short-lived probes or kinetic studies, the exceptionally fast reaction rate of the TCO-tetrazine ligation is a significant advantage.
-
Working with low concentrations: The high reaction rate allows for efficient conjugation even when one or both of the reaction partners are present at low concentrations.
-
-
Choose DBCO-PEG-NHS Ester when:
-
Long-term stability is paramount: The resulting triazole linkage from the SPAAC reaction is exceptionally stable, making it ideal for applications where the bioconjugate will be subjected to harsh conditions or require a long shelf life.
-
A more established workflow is preferred: SPAAC is a widely used and well-characterized copper-free click chemistry reaction with a vast body of literature.
-
The following decision tree provides a logical framework for selecting the appropriate linker based on key experimental considerations.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TCO-PEG2-NHS Ester vs. Other Amine-Reactive Crosslinkers
In the landscape of bioconjugation, the covalent modification of proteins and other biomolecules is a cornerstone technique for researchers in drug development, diagnostics, and fundamental science. The choice of a crosslinker is paramount, dictating the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of the TCO-PEG2-NHS ester with other conventional amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection for optimal performance.
At a Glance: A Comparative Overview
The this compound is a heterobifunctional crosslinker that brings together the worlds of conventional amine chemistry and bioorthogonal "click" chemistry. It possesses an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a trans-cyclooctene (TCO) group for a highly specific and rapid reaction with a tetrazine-functionalized molecule. This dual functionality offers a two-step conjugation strategy that can provide greater control and specificity compared to traditional homobifunctional crosslinkers.
Here's a summary of the key players in amine-reactive crosslinking:
-
This compound: A heterobifunctional linker enabling a two-step conjugation. The NHS ester first reacts with primary amines on a biomolecule. The now TCO-functionalized biomolecule can then be specifically reacted with a tetrazine-labeled molecule in a bioorthogonal fashion. The polyethylene glycol (PEG) spacer enhances hydrophilicity.
-
NHS Esters (e.g., DSS): Homobifunctional crosslinkers with two NHS ester groups that react with primary amines to form stable amide bonds.[1][2] They are widely used for intramolecular and intermolecular crosslinking.
-
Sulfo-NHS Esters (e.g., BS3): The sulfonated counterparts of NHS esters.[1][3] The addition of a sulfonate group significantly increases their water solubility and renders them membrane-impermeable, making them ideal for cell surface applications.[1]
-
Maleimides (e.g., SMCC): While primarily known for their high reactivity towards sulfhydryl groups (thiols) on cysteine residues, maleimides can also react with primary amines, particularly at a higher pH (above 8.5). However, the reaction with amines is generally less efficient and the resulting bond may be less stable than the thioether bond formed with thiols.
Performance Comparison: A Quantitative Look
The choice of crosslinker significantly impacts the outcome of a conjugation reaction. The following tables provide a quantitative comparison of this compound and its alternatives across key performance metrics.
Table 1: Reactivity and Reaction Conditions
| Feature | This compound | NHS Esters | Sulfo-NHS Esters | Maleimides (with Amines) |
| Target Residue | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Reactive Group | NHS Ester | NHS Ester | Sulfo-NHS Ester | Maleimide |
| Optimal pH Range | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 | > 8.5 |
| Reaction Time | 30 min - 2 hours (NHS ester reaction) | 30 min - 2 hours | 30 min - 2 hours | Variable, generally slower than with thiols |
| Second-Order Rate Constant (TCO-Tetrazine) | ~10³ - 10⁶ M⁻¹s⁻¹ | N/A | N/A | N/A |
| Competing Reactions | Hydrolysis of NHS ester | Hydrolysis of NHS ester | Hydrolysis of Sulfo-NHS ester | Reaction with thiols, hydrolysis of maleimide group |
Table 2: Stability and Hydrophilicity of the Conjugate
| Feature | This compound | NHS Esters | Sulfo-NHS Esters | Maleimides (with Amines) |
| Resulting Linkage | Amide bond & Dihydropyridazine | Amide bond | Amide bond | Thioether-like (less stable than with thiols) |
| Linkage Stability | Amide bond is highly stable. TCO-tetrazine bond is also very stable. | Highly stable amide bond | Highly stable amide bond | Less stable than the amide bond from NHS esters |
| Hydrophilicity | High (due to PEG spacer) | Low to moderate | High (due to sulfonate group) | Variable |
| Solubility in Aqueous Buffers | High | Generally low, requires organic co-solvent (e.g., DMSO) | High | Variable |
| Membrane Permeability | Permeable (can be modified with Sulfo-NHS for impermeability) | Permeable | Impermeable | Permeable |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for labeling an antibody with this compound and Sulfo-NHS ester.
Antibody Labeling with this compound
This two-step protocol first introduces the TCO moiety onto the antibody via the NHS ester reaction, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.
Materials:
-
Antibody (e.g., IgG) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in anhydrous DMSO)
-
Tetrazine-fluorophore (or other molecule of interest)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
This compound Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS.
-
-
Tetrazine Ligation:
-
Add a 2- to 5-fold molar excess of the tetrazine-labeled molecule to the TCO-functionalized antibody.
-
Incubate for 30-60 minutes at room temperature.
-
The labeled antibody is now ready for use or can be further purified if necessary.
-
Cell Surface Protein Labeling with Sulfo-NHS Ester
This protocol is designed for labeling proteins on the surface of living cells, taking advantage of the membrane-impermeable nature of Sulfo-NHS esters.
Materials:
-
Cells in suspension (e.g., 1 x 10⁷ cells/mL)
-
Sulfo-NHS-LC-Biotin (or other Sulfo-NHS ester)
-
PBS (ice-cold)
-
Quenching Buffer: 100 mM glycine in PBS (ice-cold)
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any amine-containing media components.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.
-
-
Labeling Reaction:
-
Prepare a fresh solution of the Sulfo-NHS ester in water or PBS at a concentration of 10 mg/mL.
-
Add the Sulfo-NHS ester solution to the cell suspension to a final concentration of 0.5 mg/mL.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding the ice-cold Quenching Buffer.
-
Incubate on ice for 10 minutes.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
The cells with labeled surface proteins are now ready for downstream applications.
-
Visualizing the Chemistry and Applications
Diagrams can provide a clear understanding of the chemical reactions and their applications in biological systems.
Caption: Two-step antibody-drug conjugate (ADC) formation using this compound.
Caption: Simplified mechanism of action for a HER2-targeted antibody-drug conjugate.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other amine-reactive crosslinkers is highly dependent on the specific application.
-
Choose this compound when:
-
High specificity is paramount: The bioorthogonal nature of the TCO-tetrazine reaction allows for highly specific labeling of a target molecule in a complex biological mixture, minimizing off-target reactions.
-
A multi-step labeling strategy is required: This linker is ideal for applications where a biomolecule is first modified and then reacted with a second molecule in a subsequent step.
-
Enhanced hydrophilicity is desired: The PEG spacer improves the water solubility of the crosslinker and the resulting conjugate, which can be beneficial for maintaining protein stability and reducing aggregation.
-
-
Choose NHS or Sulfo-NHS esters when:
-
A simple, one-step conjugation is sufficient: For direct labeling with a reporter molecule like a fluorophore or biotin, these traditional crosslinkers are often effective and economical.
-
Cell surface labeling is the goal: Sulfo-NHS esters are the reagents of choice for modifying proteins on the outer membrane of living cells due to their water solubility and membrane impermeability.
-
-
Consider maleimides when:
-
Targeting sulfhydryl groups is the primary objective: Maleimides show a strong preference for thiols over amines.
-
Dual reactivity is needed in a heterobifunctional linker: Reagents like SMCC, which contain both a maleimide and an NHS ester, are powerful tools for conjugating two different biomolecules.
-
By carefully considering the requirements of your experiment and the properties of each crosslinker, you can select the most appropriate tool to achieve your research goals with high efficiency and reliability.
References
A Comparative Guide: TCO-PEG2-NHS Ester vs. Traditional NHS Esters for Biomolecule Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of chemical linker is a critical decision that dictates the specificity, efficiency, and ultimate success of their experimental design. While traditional N-hydroxysuccinimide (NHS) esters have long been the workhorse for labeling primary amines on proteins and other biomolecules, the advent of bioorthogonal chemistry has introduced advanced reagents like TCO-PEG2-NHS ester, offering a new paradigm for conjugation strategies.
This guide provides an objective comparison of the advantages of this compound over traditional NHS esters, supported by the principles of their reaction mechanisms and including detailed experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of reagents lies in their overall conjugation strategy. Traditional NHS esters offer a direct, one-step labeling approach, whereas this compound facilitates a two-step, bioorthogonal ligation.
Traditional NHS Esters: These reagents react directly and efficiently with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[1][2] This reaction is dependent on pH, with an optimal range typically between 7.2 and 8.5.[3] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[1]
This compound: This heterobifunctional linker first utilizes its NHS ester functionality to label a biomolecule in the same manner as a traditional NHS ester. This initial step attaches a trans-cyclooctene (TCO) group, a bioorthogonal handle, to the target molecule. This TCO-modified biomolecule can then be specifically and efficiently reacted with a tetrazine-labeled molecule in a secondary "click chemistry" reaction.[4] This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), is exceptionally fast and proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.
Performance Comparison
The primary advantages of the this compound are realized in the specificity and versatility of the subsequent bioorthogonal reaction.
| Feature | Traditional NHS Ester | This compound |
| Conjugation Strategy | One-step direct labeling | Two-step: Amine labeling followed by bioorthogonal click chemistry |
| Specificity | Reacts with any accessible primary amine, which can lead to a heterogeneous product and potential off-target labeling in complex mixtures. | The initial amine labeling is non-specific, but the subsequent click reaction with a tetrazine is highly specific and bioorthogonal. |
| Versatility | Primarily used for direct attachment of labels (e.g., fluorophores, biotin). | Enables modular and flexible labeling strategies. The same TCO-modified protein can be conjugated to various tetrazine-labeled molecules. |
| Reaction Environment | The labeling reaction is sensitive to hydrolysis and the presence of other primary amines. | The second-step click reaction is bioorthogonal, meaning it is inert to most biological functional groups, allowing for high efficiency in complex media, including live cells. |
| Solubility & Aggregation | Solubility depends on the specific NHS ester; hydrophobic esters may require organic co-solvents and can increase protein aggregation. | The integrated PEG2 spacer enhances water solubility and reduces the potential for aggregation of the labeled protein. |
| Reaction Kinetics | The NHS ester-amine reaction is generally fast, but competes with hydrolysis. | The TCO-tetrazine click reaction has exceptionally fast kinetics, often with second-order rate constants orders of magnitude higher than other click chemistries. |
Key Advantages of this compound
The two-step approach offered by this compound provides several distinct advantages over traditional single-step NHS ester labeling:
-
Enhanced Specificity in Complex Systems: The bioorthogonal nature of the TCO-tetrazine ligation allows for precise labeling of the target molecule even in the presence of other nucleophiles, which would lead to off-target reactions with a traditional NHS ester. This is particularly advantageous for applications in live cells or in vivo.
-
Modular and Flexible Labeling: A biomolecule can be pre-functionalized with the TCO group and then used in various downstream applications by reacting it with different tetrazine-labeled probes. This modularity is highly efficient for screening and optimization.
-
Improved Solubility and Reduced Aggregation: The hydrophilic polyethylene glycol (PEG) spacer significantly improves the water solubility of the reagent and the resulting conjugate, which can prevent aggregation and improve the stability of the labeled protein. One study demonstrated that the incorporation of a PEG linker increased the subsequent reactivity of the TCO group by more than four-fold, suggesting the linker helps to prevent the TCO from being buried within the hydrophobic core of the antibody.
-
Unprecedented Reaction Kinetics: The TCO-tetrazine reaction is among the fastest bioorthogonal reactions known, enabling efficient conjugation at low concentrations and minimizing incubation times.
Experimental Protocols
The following are generalized protocols for protein labeling. Optimal conditions, such as the molar excess of the ester, may need to be determined empirically for each specific protein and application.
Protocol 1: Protein Labeling with a Traditional NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Traditional NHS ester of the desired label (e.g., Biotin-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting spin column)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by using a desalting spin column or dialysis.
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL) using appropriate methods (e.g., spectrophotometry).
Protocol 2: Two-Step Labeling via this compound and Tetrazine
Step 1: Functionalization of Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting spin column
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess reagent by desalting the labeled protein using a spin column. The TCO-labeled protein is now ready for the click reaction.
Step 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
Materials:
-
TCO-labeled protein from Step 1
-
Tetrazine-functionalized molecule of interest (e.g., Tetrazine-Fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.
Visualizing the Chemical Pathways
The following diagrams illustrate the chemical reactions and experimental workflows described.
References
A Comparative Analysis of T-PEG2-NHS Ester Reaction Kinetics in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Bioorthogonal Ligation Strategy
In the rapidly evolving landscape of bioconjugation, "click chemistry" has become an indispensable tool for researchers in drug development, diagnostics, and materials science. The ideal click reaction is characterized by high efficiency, specificity, and biocompatibility, with reaction kinetics playing a pivotal role in the success of applications ranging from cellular imaging to the synthesis of antibody-drug conjugates. This guide provides an objective comparison of the reaction kinetics of TCO-PEG2-NHS ester with other prominent click chemistry reactions, supported by experimental data and detailed methodologies.
The this compound is a heterobifunctional linker designed for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on biomolecules, such as the lysine residues on proteins, to form a stable amide bond. The trans-cyclooctene (TCO) moiety is then available for an exceptionally fast bioorthogonal reaction with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This TCO-tetrazine ligation is renowned for its extraordinary speed and is a key focus of this comparison.
Quantitative Comparison of Reaction Kinetics
The efficacy of a click chemistry reaction is often quantified by its second-order rate constant (k₂), which provides a direct measure of how quickly the reactants are consumed. The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and other widely used click chemistry reactions.
| Click Chemistry Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | up to 10⁶ [1][2] | Extremely fast, catalyst-free, bioorthogonal, reaction rate is tunable by modifying tetrazine electronics.[3][4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO, BCN) + Azide | 10⁻³ to 34[5] | Catalyst-free, bioorthogonal, kinetics are dependent on the strain of the cyclooctyne. |
| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10² to 10³ | High yielding and regioselective, but requires a cytotoxic copper catalyst, limiting in vivo applications. |
As evidenced by the data, the IEDDA reaction between TCO and tetrazine exhibits significantly faster kinetics, with rate constants that can be several orders of magnitude higher than both SPAAC and CuAAC reactions. This rapid reactivity is a major advantage in biological systems where low concentrations of reactants are often necessary to avoid disrupting normal cellular processes.
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the general process for determining reaction kinetics, the following diagrams are provided.
The diagram above illustrates the fundamental pathways for IEDDA, SPAAC, and CuAAC reactions. The TCO-tetrazine ligation proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct.
This workflow outlines a common method for determining the reaction kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the tetrazine's characteristic absorbance in the visible spectrum.
Experimental Protocols
To ensure the reproducibility and accuracy of kinetic measurements, detailed experimental protocols are essential. Below is a representative protocol for determining the second-order rate constant of a TCO-tetrazine reaction using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction between a TCO-functionalized protein and a tetrazine-labeled fluorescent dye.
Materials:
-
TCO-functionalized protein (e.g., prepared using this compound) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Tetrazine-labeled fluorescent dye stock solution in DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the TCO-functionalized protein of known concentration in the reaction buffer.
-
Prepare a stock solution of the tetrazine-dye of known concentration in DMSO.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of the tetrazine, which is typically between 510 and 550 nm.
-
-
Kinetic Measurement:
-
In a cuvette, add the reaction buffer and the TCO-protein solution.
-
Initiate the reaction by adding a small volume of the tetrazine-dye stock solution to the cuvette and mix quickly. The final concentration of the TCO-protein should be in at least 10-fold excess of the tetrazine-dye to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the tetrazine's λmax at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO-protein]
where [TCO-protein] is the concentration of the TCO-functionalized protein.
-
Conclusion
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine, facilitated by linkers such as this compound, stands out as one of the fastest bioorthogonal reactions currently available. Its superior reaction kinetics, coupled with its catalyst-free nature, make it an exceptional choice for a wide range of applications in complex biological environments where speed and biocompatibility are paramount. While SPAAC and CuAAC remain valuable tools in the click chemistry arsenal, the remarkable speed of the TCO-tetrazine ligation offers a distinct advantage for time-sensitive experiments and applications involving low reactant concentrations. The choice of click chemistry should be guided by the specific requirements of the application, with the TCO-tetrazine system being a premier option for those demanding the highest reaction rates.
References
- 1. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of TCO-PEG2-NHS Ester in Protein-Protein Ligation
For researchers, scientists, and drug development professionals engaged in creating precise bioconjugates, the choice of crosslinking chemistry is critical. This guide provides an objective comparison of protein-protein ligation using the TCO-PEG2-NHS ester, which leverages bioorthogonal click chemistry, against other common methodologies. We present supporting data, detailed experimental protocols, and visualizations to inform the selection of the most suitable conjugation strategy.
The this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues) on a protein, and a trans-cyclooctene (TCO) group.[1][2][3] This TCO group is primed for an exceptionally fast and specific reaction with a tetrazine-modified molecule, a cornerstone of bioorthogonal chemistry.[4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
Comparative Performance of Ligation Chemistries
The efficiency of a ligation strategy is determined by its reaction speed, specificity, and the stability of the resulting conjugate. The TCO-tetrazine reaction, known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is renowned for its unparalleled kinetics, proceeding orders of magnitude faster than other bioorthogonal or traditional methods.
Table 1: Quantitative Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA Ligation | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, catalyst-free, and bioorthogonal. |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. |
| Oxime Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | ~10⁻² - 10⁻³ | Bioorthogonal but often requires aniline as a catalyst and has slower kinetics. |
| Staudinger Ligation | Phosphine | Azide | ~10⁻² | One of the first bioorthogonal reactions, but suffers from slow kinetics. |
Table 2: Qualitative Comparison of TCO-PEG-NHS Ester vs. Homobifunctional NHS Ester
| Feature | TCO-PEG-NHS Ester (Two-Step Bioorthogonal) | Homobifunctional NHS Ester (e.g., BS³) |
| Specificity | Extremely High: TCO only reacts with tetrazine, avoiding off-target reactions in complex biological mixtures. | Low: Reacts with any accessible primary amine, leading to a heterogeneous mixture of intra- and inter-molecular crosslinks and polymerization. |
| Reaction Speed | Extremely Fast: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known. | Moderate: The NHS ester-amine reaction is slower and competes with hydrolysis of the NHS ester. |
| Efficiency & Yield | High: The rapid and specific kinetics lead to high yields of the desired conjugate with minimal byproducts. | Variable: Efficiency is often low due to competing hydrolysis and the formation of non-specific conjugates. |
| Biocompatibility | Excellent: The reaction is catalyst-free, making it ideal for live-cell and in vivo applications. | Good: Generally well-tolerated in vitro, but the lack of specificity can be problematic in vivo. |
| Workflow | Two-Step Process: Requires separate functionalization of each protein before ligation. This allows for purification of intermediates. | One-Step Process: Both proteins are mixed with the crosslinker simultaneously, offering simplicity but less control. |
| PEG Spacer Benefit | Increases solubility, reduces aggregation, and provides a flexible linker between proteins. | Not inherent, though PEGylated versions are available. |
Visualizing the Ligation Process
The following diagrams illustrate the mechanism and workflow of this compound mediated protein-protein ligation.
Caption: Workflow for two-step protein-protein ligation.
Caption: TCO-Tetrazine inverse electron demand Diels-Alder reaction.
Caption: Experimental workflow for protein-protein conjugation.
Experimental Protocols
The following are generalized protocols. Optimal conditions, such as the molar excess of the NHS ester and incubation times, may need to be determined empirically for each specific protein system.
Protocol 1: TCO-Tetrazine Mediated Protein-Protein Ligation
This protocol describes the functionalization of two distinct proteins, followed by their specific ligation.
Materials:
-
Protein A and Protein B
-
This compound
-
Tetrazine-PEGn-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Part A: Protein Functionalization
-
Protein Preparation: Buffer exchange Protein A and Protein B into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
NHS Ester Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction (Protein A with TCO):
-
Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Labeling Reaction (Protein B with Tetrazine):
-
Repeat step 3 using Protein B and the Tetrazine-PEGn-NHS ester solution.
-
-
Quench Reaction: Stop both labeling reactions by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted NHS ester reagent from each protein solution using spin desalting columns equilibrated with the desired buffer for the ligation step (e.g., PBS, pH 7.4).
Part B: Protein-Protein Ligation
-
Ligation Reaction: Mix the purified TCO-labeled Protein A and Tetrazine-labeled Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Analysis: The final conjugate is now ready for use or further purification. Analyze the reaction products by SDS-PAGE, which should show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate. Confirm the identity of the conjugate using mass spectrometry.
Protocol 2: Comparative Crosslinking with a Homobifunctional NHS Ester (e.g., BS³)
Materials:
-
Protein A and Protein B
-
BS³ (bis[sulfosuccinimidyl] suberate)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Combine Protein A and Protein B in amine-free buffer at the desired concentrations.
-
Crosslinker Preparation: Immediately before use, dissolve the BS³ crosslinker in the reaction buffer.
-
Crosslinking Reaction: Add the BS³ solution to the protein mixture. A 20- to 50-fold molar excess of crosslinker to total protein is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted BS³.
-
Analysis: Analyze the reaction mixture by SDS-PAGE to observe the distribution of crosslinked products, which will likely include monomers, homodimers, heterodimers, and higher-order oligomers.
Conclusion
The this compound, in conjunction with a tetrazine-functionalized partner, offers a superior method for protein-protein ligation when specificity, efficiency, and biocompatibility are paramount. Its mechanism, rooted in the principles of bioorthogonal click chemistry, provides exceptionally fast reaction kinetics and avoids the off-target reactions that plague traditional amine-reactive crosslinkers. This results in a higher yield of the desired, well-defined conjugate. While the two-step workflow is more involved than one-step crosslinking, the precise control and high efficiency make it the preferred choice for advanced applications such as the development of antibody-drug conjugates, targeted therapeutics, and sophisticated in vivo imaging agents.
References
A Head-to-Head Comparison of TCO and Other Bioorthogonal Handles for Researchers
A comprehensive guide to the kinetics, stability, and application of leading bioorthogonal chemistries, empowering researchers in chemical biology and drug development to select the optimal tool for their experimental needs.
In the rapidly advancing fields of chemical biology, drug development, and in vivo imaging, the ability to specifically and efficiently label biomolecules within their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with endogenous biochemical processes, provides a powerful toolkit for these endeavors. Among the most prominent players in this field is the trans-cyclooctene (TCO)-tetrazine ligation, renowned for its exceptional speed. This guide presents a head-to-head comparison of TCO with other widely used bioorthogonal handles, offering a detailed analysis of their performance based on experimental data.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or the need for rapid labeling, such as in live-cell imaging and pre-targeted in vivo studies.[1][2] The following table summarizes the reported second-order rate constants for the most common bioorthogonal reactions.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | up to 10⁷ | Exceptionally fast, catalyst-free, and highly specific. [1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.6 - 1.0 | Catalyst-free, but significantly slower than TCO-tetrazine ligation.[3][4] |
| Bicyclononyne (BCN) + Azide | ~0.06 - 0.1 | Slower than DBCO, but smaller and less lipophilic. | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10 - 10⁴ | Fast and efficient, but requires a cytotoxic copper(I) catalyst, limiting in vivo applications. |
| Staudinger Ligation | Phosphine + Azide | 10⁻³ | One of the first bioorthogonal reactions, it is catalyst-free but has slow kinetics. |
Stability and Orthogonality: Critical Considerations
Beyond reaction speed, the stability of the bioorthogonal handles under physiological conditions is a critical factor. TCOs, for instance, can be susceptible to isomerization to their unreactive cis-form in the presence of thiols or copper. The orthogonality of a reaction pair, meaning their mutual non-reactivity with other functional groups present in a biological system, is the very definition of a bioorthogonal reaction. The TCO-tetrazine pair exhibits excellent orthogonality, showing no cross-reactivity with a vast array of biological functionalities.
The following table provides a qualitative comparison of the stability of common bioorthogonal handles.
| Bioorthogonal Handle | Stability Considerations |
| trans-Cyclooctene (TCO) | Can isomerize to the less reactive cis-isomer in the presence of thiols and copper-containing proteins. |
| Tetrazine | Generally stable, though some derivatives can be sensitive to reducing agents like TCEP and DTT. |
| Cyclooctynes (DBCO, BCN) | Generally stable under physiological conditions. BCN has shown some instability in the presence of glutathione (GSH). |
| Azide | Highly stable and bioorthogonal. Can be reduced by strong reducing agents like TCEP. |
| Alkyne (terminal) | Very stable and bioorthogonal. |
| Phosphine | Can be susceptible to air oxidation. |
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. The following are generalized protocols for measuring second-order rate constants using common laboratory techniques.
Protocol 1: Determination of Reaction Kinetics by ¹H NMR Spectroscopy
This method is suitable for monitoring reactions by observing the change in proton signals of reactants and products over time.
Materials:
-
Bioorthogonal reactant 1 (e.g., TCO derivative)
-
Bioorthogonal reactant 2 (e.g., Tetrazine derivative)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of reactant 1 and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known concentration of reactant 2 to the NMR tube and start timing.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton of reactant 1 and the internal standard in each spectrum.
-
Calculate the concentration of reactant 1 at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the concentration of reactant 1 versus time. For a pseudo-first-order reaction (using one reactant in large excess), the plot should be linear.
-
The negative of the slope of this line gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
Protocol 2: Determination of Reaction Kinetics by UV-Vis Spectrophotometry
This method is ideal for reactions where one of the reactants has a distinct UV-Vis absorbance that changes upon reaction, such as the disappearance of the characteristic tetrazine absorbance around 520 nm.
Materials:
-
Bioorthogonal reactant 1 (e.g., Tetrazine derivative)
-
Bioorthogonal reactant 2 (e.g., TCO derivative)
-
Appropriate buffer solution (e.g., PBS)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine the maximum absorbance wavelength (λ_max) of the chromophoric reactant (e.g., tetrazine).
-
Prepare a stock solution of the chromophoric reactant in the buffer.
-
In a quartz cuvette, add a known concentration of the chromophoric reactant and measure the initial absorbance at λ_max.
-
Initiate the reaction by adding a known excess of the second reactant to the cuvette and immediately start monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete.
-
Convert absorbance values to concentration using the Beer-Lambert law.
-
Plot the natural logarithm of the chromophoric reactant's concentration versus time.
-
The negative of the slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
Visualizing Bioorthogonal Chemistry in Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows where bioorthogonal chemistry is applied.
Caption: Bioorthogonal labeling of a G Protein-Coupled Receptor (GPCR) signaling pathway.
Caption: Experimental workflow for in vivo pre-targeted imaging using TCO-tetrazine ligation.
Conclusion
The TCO-tetrazine ligation stands out as the premier choice for bioorthogonal chemistry applications where reaction speed is the most critical factor. Its unparalleled kinetics make it exceptionally well-suited for in vivo imaging and other applications requiring rapid and efficient labeling at low reactant concentrations. However, the selection of the optimal bioorthogonal handle is always context-dependent. For applications where the potential instability of TCO is a concern, or where the slightly smaller size and different physicochemical properties of cyclooctynes are advantageous, SPAAC reactions with DBCO or BCN present viable alternatives. CuAAC remains a powerful tool for in vitro bioconjugation, provided the cytotoxicity of the copper catalyst is not a limiting factor. By carefully considering the kinetic, stability, and orthogonality data presented in this guide, researchers can make informed decisions to advance their research in the exciting and dynamic field of chemical biology.
References
Validating T-CO-PEG2-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The conjugation of a TCO-PEG2-NHS ester to a biomolecule, typically a protein or antibody, introduces a trans-cyclooctene (TCO) moiety for subsequent bioorthogonal "click chemistry" reactions.[1] This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of this compound, supported by experimental data and detailed protocols.
The N-hydroxysuccinimidyl (NHS) ester group of the this compound reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.[2][3] The polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[4] Confirmation of this covalent linkage is paramount to ensure the efficacy and safety of the resulting conjugate. Mass spectrometry stands as the gold standard for this validation, providing direct and precise measurement of the mass addition.[5]
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the resulting biomolecule. The addition of each this compound linker results in a predictable mass shift. Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.
MALDI-TOF MS is a rapid and relatively simple technique that provides the molecular weight of the intact protein-TCO conjugate. This allows for the determination of the average number of TCO linkers attached to each protein molecule, often referred to as the degree of labeling (DOL).
LC-MS provides a more detailed analysis. By separating the different conjugated species by liquid chromatography before they enter the mass spectrometer, it is possible to identify and quantify the distribution of species with different DOLs (e.g., protein with 1, 2, 3, or more TCO linkers).
Quantitative Data Summary
The expected mass addition from the conjugation of a this compound can be calculated to confirm the modification.
| Reagent | Molecular Weight | Expected Mass Addition (after loss of NHS) |
| This compound | 426.46 g/mol | 311.37 g/mol |
Note: The mass addition is the molecular weight of the TCO-PEG2- moiety that is covalently attached to the protein.
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein. However, SDS-PAGE has low resolution, and PEGylated proteins can cause band smearing.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity and successful conjugation by observing shifts in retention time.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The conjugated protein will be larger and therefore elute earlier than the unconjugated protein.
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of the TCO-PEG2 linker will alter the hydrophobicity of the protein, leading to a change in its retention time.
-
-
UV-Vis Spectroscopy: The TCO group has a characteristic UV absorbance that can be used to confirm its presence. However, this method is less quantitative for determining the efficiency of the conjugation.
Head-to-Head Comparison of Validation Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Measures mass-to-charge ratio of intact molecules | Average molecular weight of the conjugate, average Degree of Labeling (DOL) | Rapid, relatively simple, provides direct evidence of conjugation | Does not separate different conjugated species |
| LC-MS | Separates molecules by chromatography before mass analysis | Molecular weight of different conjugated species, distribution of DOLs, purity | High resolution, provides detailed information on heterogeneity, confirms covalent attachment | More complex instrumentation and data analysis |
| SDS-PAGE | Separates molecules by size under denaturing conditions | Visual confirmation of mass increase | Widely available, cost-effective | Low resolution, band smearing with PEGylated proteins, not quantitative |
| HPLC (SEC/RP) | Separates molecules by size or hydrophobicity | Purity, qualitative assessment of conjugation via retention time shifts | Can be used for purification and analysis | Indirect evidence of conjugation, co-elution can occur |
| UV-Vis Spectroscopy | Measures light absorbance | Presence of the TCO group | Simple, non-destructive | Indirect, not quantitative for DOL |
Experimental Protocols
This compound Conjugation to an Antibody
-
Antibody Preparation: Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. A typical concentration is 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a molar excess of the this compound to the antibody solution. A common starting point is a 20-fold molar excess. Incubate the reaction for 1-3 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and the quenching reagent using a desalting spin column or dialysis.
MALDI-TOF MS Analysis
-
Sample Preparation: Buffer exchange the purified conjugate into a volatile buffer, such as ammonium acetate, or into water. The final concentration should be at least 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Spotting: Mix the sample and the matrix solution at a 1:2 ratio. Spot 1 µL of the mixture onto the MALDI plate and allow it to air dry.
-
Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in the appropriate mass range for the expected conjugate.
LC-MS Analysis
-
Sample Preparation: Dilute the purified conjugate in a suitable mobile phase, typically containing water, acetonitrile, and a small amount of formic acid.
-
Chromatography: Inject the sample onto an appropriate HPLC column (e.g., reversed-phase C4 or C8) connected to an ESI-MS system. Elute the sample using a gradient of increasing organic solvent.
-
Mass Spectrometry: Acquire mass spectra across the elution profile of the protein conjugate.
-
Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the different species present in the sample.
SDS-PAGE Analysis
-
Sample Preparation: Mix the unconjugated antibody and the purified conjugate with a loading buffer containing SDS and a reducing agent (if desired). Heat the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain, such as Coomassie Brilliant Blue, and then destain to visualize the protein bands. A band shift should be observed for the conjugated antibody compared to the unconjugated control.
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Workflow for mass spectrometry validation of this compound conjugation.
Caption: Comparison of direct vs. indirect validation methods.
References
A Comparative Guide to Cell Surface Labeling: TCO-PEG2-NHS Ester vs. Sulfo-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal reagent for cell surface labeling is critical for a wide range of applications, from proteomic studies to targeted drug delivery. This guide provides an objective comparison between two prevalent amine-reactive labeling reagents: TCO-PEG2-NHS ester and Sulfo-NHS esters. We will delve into their mechanisms of action, performance characteristics, and provide supporting experimental protocols to aid in your selection process.
Introduction to Amine-Reactive Cell Surface Labeling
Both this compound and Sulfo-NHS esters target primary amines (—NH₂) present on the N-terminus of proteins and the side chain of lysine residues, which are abundantly available on the cell surface. The N-hydroxysuccinimide (NHS) ester moiety reacts with these amines under physiological or slightly alkaline conditions to form a stable, covalent amide bond.[1][2][3][4]
The key distinction between these two reagents lies in the functional group introduced by the labeling. Sulfo-NHS esters are primarily used for direct biotinylation or fluorophore conjugation, leveraging the water-solubility and membrane impermeability conferred by the sulfo group for selective cell surface labeling.[2] In contrast, this compound introduces a trans-cyclooctene (TCO) group, a key component for bioorthogonal "click chemistry." This allows for a two-step labeling approach where the TCO-modified cell surface can be subsequently and specifically targeted with a molecule carrying a tetrazine (Tz) moiety.
Performance Comparison: this compound vs. Sulfo-NHS Esters
The selection between these two reagents is largely dictated by the specific experimental goals. Sulfo-NHS esters offer a direct and efficient method for bulk labeling of cell surface proteins. This compound, on the other hand, provides a platform for highly specific, secondary labeling through a bioorthogonal reaction, which is particularly advantageous for applications requiring high specificity and minimal background.
| Feature | This compound | Sulfo-NHS Esters | References |
| Primary Function | Introduces a bioorthogonal TCO handle for a subsequent "click" reaction with a tetrazine-modified molecule. | Directly labels cell surface proteins with a functional tag (e.g., biotin, fluorophore). | |
| Labeling Strategy | Two-step: 1. NHS ester reaction with cell surface amines. 2. TCO-tetrazine "click" reaction. | One-step: Direct NHS ester reaction with cell surface amines. | |
| Specificity | High specificity in the second step due to the bioorthogonal nature of the TCO-tetrazine reaction. | Good specificity for cell surface proteins due to the membrane-impermeable sulfo group. | |
| Labeling Efficiency | NHS ester reaction efficiency is pH-dependent. A study on a purified antibody showed 85% modification with a TCO-PEG4-NHS ester. | Labeling efficiency is dependent on pH, concentration, and incubation time. | |
| Stability | The NHS ester moiety is susceptible to hydrolysis, with a half-life of hours at pH 7 and minutes at pH 8.6. The TCO group itself can isomerize under certain conditions. | The Sulfo-NHS ester is also prone to hydrolysis, with similar pH-dependent stability to the NHS ester. | |
| Cell Viability | Generally considered to have low cytotoxicity, though the specific TCO-sugar precursors in metabolic labeling should be evaluated. | Minimal impact on cell viability reported for related biotin-PEG conjugates. | |
| Key Advantage | Enables highly specific and versatile secondary labeling with a wide range of molecules. | Simple, direct, and efficient for bulk labeling of the cell surface proteome. |
Experimental Protocols
Below are detailed methodologies for cell surface labeling using Sulfo-NHS esters and a representative protocol for this compound.
Protocol 1: Cell Surface Labeling with Sulfo-NHS Ester (e.g., Sulfo-NHS-Biotin)
This protocol is adapted from established methods for the biotinylation of cell surface proteins.
Materials:
-
Cells of interest (in suspension or adherent)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Sulfo-NHS-Biotin
-
Quenching Buffer: PBS containing 100 mM glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, if needed for dissolving the reagent)
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 1-5 x 10⁷ cells/mL.
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin in water or anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the Sulfo-NHS-Biotin stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 0.5-2 mM.
-
Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to reduce the internalization of the labeling reagent.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to the cells and incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis or flow cytometry.
-
Protocol 2: Two-Step Cell Surface Labeling with this compound and a Tetrazine-Fluorophore
This protocol outlines the initial labeling of the cell surface with the TCO group, followed by the bioorthogonal reaction with a tetrazine-conjugated fluorophore for analysis by flow cytometry.
Part A: this compound Labeling
Materials:
-
Cells of interest
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Preparation:
-
Wash cells three times with amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances from the culture medium.
-
Resuspend cells in the same buffer to a concentration of 1-10 x 10⁶ cells/mL.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted this compound.
-
Part B: Tetrazine-Fluorophore "Click" Reaction for Flow Cytometry
Materials:
-
TCO-labeled cells from Part A
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Tetrazine-Fluorophore Staining Solution Preparation:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO.
-
Dilute the stock solution in flow cytometry staining buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
"Click" Reaction:
-
Resuspend the TCO-labeled cell pellet in the tetrazine-fluorophore staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with cold flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer and analyze on a flow cytometer. Include appropriate controls, such as unlabeled cells and cells treated only with the tetrazine-fluorophore, to assess background fluorescence.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
Both this compound and Sulfo-NHS esters are powerful tools for cell surface labeling, each with distinct advantages. Sulfo-NHS esters provide a straightforward and effective method for direct, bulk labeling of cell surface proteins, making them ideal for applications like cell surface proteome isolation. This compound, through its introduction of a bioorthogonal handle, enables a highly specific and versatile two-step labeling strategy. This approach is particularly beneficial for applications demanding high signal-to-noise ratios and the ability to conjugate a wide array of molecules in a targeted manner. The choice between these reagents should be guided by the specific requirements of your research, considering factors such as the desired level of specificity, the complexity of the experimental design, and the nature of the downstream analysis.
References
Stability of the TCO-Tetrazine Linkage: A Comparative Guide for Bioorthogonal Applications
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and excellent biocompatibility.[1] This guide provides a comprehensive assessment of the stability of the resulting dihydropyridazine linkage, offering a comparative analysis of different TCO and tetrazine derivatives to aid researchers, scientists, and drug development professionals in selecting the optimal components for their specific applications.
The TCO-tetrazine ligation proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo studies, live-cell imaging, and the development of antibody-drug conjugates (ADCs).[1][2] The reaction is highly specific, avoiding cross-reactivity with native biological functional groups.[1] The primary byproduct of this [4+2] cycloaddition followed by a retro-Diels-Alder reaction is nitrogen gas, resulting in a stable covalent bond.[1]
Factors Influencing TCO-Tetrazine Linkage Stability
The stability of the TCO-tetrazine linkage is intrinsically linked to the reactivity of the individual components. A general principle in TCO-tetrazine chemistry is the trade-off between reactivity and stability. Highly reactive TCOs or tetrazines often exhibit lower stability in biological media.
Key factors include:
-
Electronic Properties: The reaction rate is accelerated by electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine. However, tetrazines with strong electron-withdrawing groups can be less stable in aqueous solutions.
-
Steric Hindrance: Less sterically hindered TCO and tetrazine derivatives generally react faster.
-
Ring Strain: Increased ring strain in the TCO molecule enhances reactivity. Conformationally strained derivatives like s-TCO and d-TCO exhibit significantly faster kinetics.
-
Substitution: The nature of the substituents on both the TCO and tetrazine rings plays a crucial role. For instance, methyl-substituted tetrazines are generally more stable in aqueous media than their hydrogen-substituted counterparts.
Comparative Stability and Reactivity Data
The selection of the appropriate TCO and tetrazine derivatives is critical for the success of an experiment. The following tables summarize the second-order rate constants for various TCO-tetrazine pairs and highlight the stability of different reactants.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| TCO | 3,6-dipyridyl-s-tetrazine | ~2000 | PBS | |
| TCO | Diphenyl-s-tetrazine | 1000 ± 100 | 60:40 water:methanol | |
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C | |
| s-TCO | 3,6-diphenyl-s-tetrazine | 3100 | MeOH, 25°C | |
| axial-TCO | Triazolyl-tetrazine | 10332 | Not specified | |
| TCO-PEG₄ | MeEVE | 2750 | DPBS, 37°C | |
| TCO-PEG₄ | MeDHP | 1820 | DPBS, 37°C | |
| TCO-PEG₄ | DHP₂ | 6450 | DPBS, 37°C | |
| TCO-PEG₄ | Me2Pyr | 5120 | DPBS, 37°C |
| Reactant | Condition | Stability Observation | Reference |
| d-TCO | Aqueous solution, blood serum, thiols | Stable, crystalline solid | |
| s-TCO | High thiol concentrations (30 mM) | Rapid isomerization | |
| Methyl-tetrazines | Aqueous media | More stable than hydrogen-substituted tetrazines | |
| Dimethyltetrazine | PBS, 37°C | ~50% hydrolysis in 14 hours | |
| Dipyridyl-tetrazine | PBS, 37°C | Half-life of 9.6 hours | |
| BCN | GSH | Unstable over 24 hours | |
| Tetrazine-Me | pH 10, TCEP, CuAAC cocktail | Unstable over 24 hours |
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines a general method for quantifying the kinetics of the TCO-tetrazine ligation.
Objective: To determine the second-order rate constant (k₂) of a specific TCO-tetrazine reaction.
Materials:
-
TCO derivative
-
Tetrazine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF for stock solutions
-
Stopped-flow spectrophotometer or UV-Vis spectrophotometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO or DMF. Further dilute to the desired concentration in PBS.
-
Reaction Initiation: For rapid reactions, utilize a stopped-flow spectrophotometer. Mix equal volumes of the TCO and tetrazine solutions in the instrument. For slower reactions, mix the reactants in a cuvette.
-
Monitoring Reaction Progress: Monitor the decrease in the characteristic absorbance of the tetrazine over time. This is typically in the range of 510-550 nm.
-
Data Analysis: Under pseudo-first-order conditions (with one reactant in significant excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess. For reactions with equimolar concentrations, the data can be fitted to a second-order rate equation.
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins using TCO and tetrazine functional groups.
Objective: To covalently link two proteins using the TCO-tetrazine reaction.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
PBS, pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure both proteins are in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a spin desalting column.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in 100 µL of PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 10-20 fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
(Optional) Quench the reaction by adding a quenching buffer.
-
Remove excess TCO reagent using a spin desalting column.
-
-
Activation of Protein B with Tetrazine:
-
Repeat the steps in section 2, using Protein B and methyl-tetrazine-PEG-NHS ester.
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Purification: The resulting protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism, factors influencing stability, and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine Ligation.
Caption: Factors influencing TCO and Tetrazine stability.
Caption: Workflow for protein-protein conjugation.
References
The Impact of PEG Linker Length on TCO-NHS Ester Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker can be as critical as the choice of the active molecules themselves. Trans-cyclooctene (TCO) and N-hydroxysuccinimide (NHS) ester chemistry represents a powerful tool for covalently linking molecules. The incorporation of a polyethylene glycol (PEG) spacer between the TCO and NHS ester moieties is a common strategy to enhance the properties of the resulting conjugate. This guide provides an objective comparison of how PEG linker length influences the reactivity of TCO-NHS esters, supported by available experimental data and detailed protocols for comparative studies.
The Dual Role of TCO-NHS Esters in Bioconjugation
TCO-NHS esters are heterobifunctional linkers that facilitate a two-stage conjugation process. First, the NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond. This step appends the TCO group to the molecule of interest. Subsequently, the TCO moiety undergoes a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The length of the PEG linker separating the TCO and NHS ester can significantly impact both of these reaction steps.
Impact of PEG Linker Length on Performance
The inclusion of a PEG linker is generally intended to improve the aqueous solubility and reduce the steric hindrance of the TCO-NHS ester, which can, in turn, enhance reaction efficiency. However, the optimal PEG length is often application-dependent, and a longer linker is not always better.
General Trends with Increasing PEG Linker Length
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Hydrophilicity | Low | Moderate | High | Increasing PEG length enhances the water solubility of the TCO-NHS ester and the resulting conjugate. This can be crucial for preventing aggregation of labeled proteins. |
| TCO Reactivity | Variable | Potentially Improved | Potentially Reduced | The incorporation of a 4-unit PEG chain has been shown to increase TCO reactivity by more than 4-fold.[1] However, excessively long linkers might introduce steric hindrance that can impede the reaction with a tetrazine-modified molecule, particularly when large biomolecules are involved.[2] |
| NHS Ester Reactivity | High | Generally High | Generally High | The intrinsic reactivity of the NHS ester is primarily dictated by the local chemical environment and pH. The effect of PEG linker length on the rate of aminolysis is not extensively documented with direct comparative data for TCO-NHS esters. |
| NHS Ester Hydrolysis | High | Variable | Variable | The stability of the NHS ester is pH-dependent. Some studies on mPEG-NHS carbonates suggest that after a certain linker length (e.g., 3 carbon atoms), further increases do not significantly affect the hydrolysis rate.[3] For mPEG-carboxylic acid NHS esters, a sustained increase in half-life with longer linkers has been observed.[3] |
| Steric Hindrance | High | Reduced | Minimized | A longer, flexible PEG spacer can help to overcome steric barriers, allowing the TCO and NHS ester moieties to access their respective reaction partners more easily, especially in the context of large, complex biomolecules.[4] |
Quantitative Comparison of TCO Reactivity
Direct, side-by-side quantitative comparisons of TCO-NHS esters with different PEG linker lengths are not abundant in the literature. However, one study provides valuable insight into the positive effect of a short PEG linker.
| TCO Linker | Active TCOs (%) | Fold Increase in Reactivity |
| NHS-TCO | 10.95 | 1.0 |
| NHS-PEG4-TCO | 46.65 | >4 |
| Data sourced from a study on improving TCO-conjugated antibody reactivity. |
It is important to note that this study also found that combining a PEG linker with other hydrophobic alkyl chains unexpectedly decreased reactivity, highlighting the complex nature of these interactions.
Experimental Protocols
To facilitate direct comparison of TCO-NHS esters with varying PEG linker lengths, the following detailed experimental protocols are provided.
Protocol 1: Comparative Labeling of a Protein with TCO-PEGn-NHS Esters
This protocol allows for the determination of the labeling efficiency of TCO-NHS esters with different PEG lengths (e.g., PEG4 vs. PEG12) onto a model protein.
Materials:
-
Model protein with primary amines (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 1X PBS, pH 7.4.
-
TCO-PEG4-NHS ester stock solution (10 mM in anhydrous DMSO).
-
TCO-PEG12-NHS ester stock solution (10 mM in anhydrous DMSO).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns (7K MWCO).
-
BCA Protein Assay Kit.
-
Tetrazine-fluorophore conjugate (for determining TCO labeling).
Procedure:
-
Protein Preparation: Prepare 100 µL aliquots of the BSA solution.
-
Labeling Reaction: Add a 20-fold molar excess of TCO-PEG4-NHS ester to one aliquot and a 20-fold molar excess of TCO-PEG12-NHS ester to another. A control reaction with no NHS ester should also be prepared.
-
Incubation: Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted TCO-PEGn-NHS ester using spin desalting columns equilibrated with 1X PBS, pH 7.4.
-
Quantification of Labeling:
-
Determine the protein concentration of the purified samples using a BCA assay.
-
React the TCO-labeled BSA with an excess of a tetrazine-fluorophore conjugate for 1 hour at room temperature.
-
Purify the resulting fluorescently labeled BSA using a spin desalting column.
-
Measure the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength) to determine the degree of labeling (DOL).
-
Compare the DOL for the TCO-PEG4 and TCO-PEG12 labeled proteins.
-
Protocol 2: Comparative Kinetics of TCO-Tetrazine Reaction
This protocol measures the reaction rate between the TCO-labeled proteins (from Protocol 1) and a tetrazine derivative.
Materials:
-
TCO-PEG4-labeled BSA (from Protocol 1).
-
TCO-PEG12-labeled BSA (from Protocol 1).
-
A colored tetrazine derivative (e.g., a methyltetrazine with a visible absorbance, ~520-540 nm) at a known concentration in 1X PBS, pH 7.4.
-
UV-Vis spectrophotometer.
Procedure:
-
Reaction Setup: In a cuvette, mix a known concentration of the TCO-PEG4-labeled BSA with a known concentration of the colored tetrazine.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance of the tetrazine at its λmax over time.
-
Repeat for TCO-PEG12: Repeat the same procedure with the TCO-PEG12-labeled BSA.
-
Data Analysis: The second-order rate constant (k) can be calculated from the kinetic data. A faster decrease in absorbance indicates a faster reaction rate.
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Analysis of TCO-PEG Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of both efficacy and safety. Among the advanced conjugation technologies, trans-cyclooctene-polyethylene glycol (TCO-PEG) linkers have emerged as a powerful tool, offering a unique combination of bioorthogonality, rapid reaction kinetics, and favorable physicochemical properties. This guide provides an objective, data-driven comparison of TCO-PEG linkers with other commonly used alternatives, supported by experimental evidence and detailed protocols to inform the rational design of next-generation drug delivery systems.
The Rise of Bioorthogonal Chemistry with TCO-PEG Linkers
Traditional bioconjugation methods often rely on reactions with functional groups that are naturally abundant on biomolecules, such as amines and carboxyls. This can lead to heterogeneous products with inconsistent drug-to-antibody ratios (DARs) and unpredictable in vivo behavior. Bioorthogonal chemistry, a class of reactions that occur in living systems without interfering with native biochemical processes, offers a solution to this challenge.
The cornerstone of TCO-PEG linker technology is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] This "click chemistry" reaction is renowned for its exceptional speed and high selectivity, enabling the precise and stable connection of a drug payload to a targeting molecule, even at low concentrations in complex biological environments.[2] The integrated PEG spacer further enhances the utility of these linkers by improving the solubility and pharmacokinetic profile of the resulting conjugate.[3]
Comparative Data on Linker Performance
The selection of a linker technology involves a trade-off between reaction kinetics, stability, and the overall physicochemical properties of the resulting conjugate. The following tables provide a quantitative comparison of TCO-PEG linkers with other common linker technologies.
Table 1: Reaction Kinetics of Common Bioorthogonal and Bioconjugation Chemistries
| Linker Chemistry | Reactive Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Tetrazine (e.g., Me-Tz) | trans-Cyclooctene (TCO) | ~1 - 2.6 x 10⁴ [4] | Extremely fast, bioorthogonal, no catalyst needed [2] | Requires pre-modification of one molecule with TCO |
| Maleimide | Thiol | ~10² - 10³ | High reactivity and specificity for thiols | Potential for retro-Michael addition (instability), reaction with other nucleophiles |
| NHS Ester | Amine | ~10¹ - 10² | Reacts readily with primary amines | Hydrolytically unstable, can react with multiple lysine residues leading to heterogeneity |
| Azide (CuAAC) | Alkyne | ~10² - 10³ | High efficiency and specificity | Requires a cytotoxic copper catalyst |
| Azide (SPAAC) | Cyclooctyne | ~1 | Bioorthogonal, no catalyst needed | Slower kinetics compared to tetrazine ligation |
Table 2: In Vivo Stability Comparison of ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features & Considerations |
| TCO-PEG-Val-Cit | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases. Efficacy depends on protease expression levels. |
| Hydrazone | pH-sensitive (acid-labile) | Moderate | Designed for release in acidic endosomal/lysosomal compartments. Can be prone to premature release in circulation. |
| Disulfide | Redox-sensitive | Moderate to High | Cleaved by high intracellular glutathione concentrations. Stability can vary. |
| Maleimidocaproyl (mc) | Non-cleavable | Very High | Releases payload after lysosomal degradation of the antibody. Often results in a wider therapeutic window in preclinical models. |
Table 3: Influence of PEG Linker Length on Tetrazine Probe Performance
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity. |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs circulation time. A probe without a PEG linker had a half-life of 5.4 min, which was significantly shorter than PEG-linked probes. |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can improve circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake. |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | The intrinsic reactivity of the tetrazine is the primary driver, but very long PEG chains can introduce steric hindrance. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be achieved using techniques such as ELISA for total antibody and LC-MS/MS for free payload quantification.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in cell culture medium. Add the ADC dilutions to the cells.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric/fluorometric method.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADCs with different linkers in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice bearing tumors from a human cancer cell line that expresses the target antigen.
-
Treatment Groups: Randomize animals into groups to receive vehicle control, a non-targeting control ADC, and the experimental ADCs with different linkers.
-
ADC Administration: Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice weekly) using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in drug delivery systems.
Caption: Mechanism of action for ADCs with cleavable versus non-cleavable linkers.
Caption: Experimental workflow for the preclinical evaluation of ADC efficacy.
Conclusion
The selection of a linker is a critical decision in the design of drug delivery systems that necessitates a thorough evaluation of the desired properties of the final conjugate. TCO-PEG linkers, leveraging the power of bioorthogonal chemistry, offer significant advantages in terms of reaction speed and specificity, which can lead to the production of more homogeneous and well-defined bioconjugates under mild conditions.
The comparative data presented in this guide highlights that for applications requiring rapid and precise conjugation, particularly at low reactant concentrations, the TCO-tetrazine ligation is a superior choice. The length of the PEG spacer is a key parameter that can be tuned to optimize the pharmacokinetic profile of the conjugate, with longer PEG chains generally leading to increased solubility and circulation half-life, albeit with a potential for slightly reduced reaction kinetics and in vitro potency.
Ultimately, the optimal linker is application-dependent. A comprehensive evaluation of different linker types, lengths, and chemistries, using the experimental frameworks outlined in this guide, is crucial for the development of safe and effective targeted therapeutics.
References
A Comparative Guide: TCO-PEG2-NHS Ester in Pretargeted Imaging Versus Direct Conjugation
For researchers and professionals in drug development, selecting the optimal molecular imaging strategy is critical for visualizing biological targets in vivo. The choice between a pretargeted approach, utilizing bioorthogonal chemistry, and traditional direct antibody conjugation can significantly impact image quality, tumor-to-background ratios, and overall diagnostic efficacy. This guide provides an objective comparison of these two methods, with a focus on the role of TCO-PEG2-NHS ester in pretargeted systems, supported by experimental data and detailed protocols.
Principle and Workflow Comparison
Direct Conjugation: This is the conventional method where a radionuclide is permanently attached to a targeting antibody before administration. The entire antibody-radionuclide conjugate circulates in the body, binds to its target, and the unbound conjugate is slowly cleared. This slow clearance of a large, radiolabeled molecule often results in a high background signal, which can obscure the target and increase the radiation dose to healthy tissues.
Pretargeted Imaging: This two-step strategy decouples the targeting antibody from the imaging agent.[1][2]
-
Step 1: An antibody, modified with a bioorthogonal handle like trans-cyclooctene (TCO) using a this compound, is administered. This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) and for the unbound excess to clear from circulation over 24-72 hours.[3][4]
-
Step 2: A small, radiolabeled probe carrying the complementary reactive partner (a tetrazine, Tz) is injected. This probe circulates rapidly, undergoes a fast and specific "click" reaction (an inverse-electron-demand Diels-Alder reaction, or IEDDA) with the TCO-modified antibody at the target site, and any unbound probe is quickly cleared via the kidneys.[5]
This approach is designed to maximize the signal at the target while minimizing background noise, thereby enhancing image contrast.
Workflow Diagrams
The following diagrams illustrate the conceptual and logistical differences between the two approaches.
Comparative Performance Data
The primary advantage of pretargeting is the significant improvement in tumor-to-background ratios (TBRs). While the absolute tumor uptake (%ID/g) may sometimes be higher with direct conjugation, the rapid clearance of the small radiolabeled tetrazine probe in pretargeting dramatically reduces signal from non-target tissues like blood, muscle, and organs.
| Parameter | Pretargeted (TCO-Tz) | Direct Conjugation | Fold Improvement (Pretargeted vs. Direct) |
| Tumor Uptake (%ID/g) | ~4.2 - 12.0 | ~15 - 25 | ~0.3x - 0.5x |
| Tumor:Blood Ratio | >150 | ~5 - 8 | >20x - 125x |
| Tumor:Muscle Ratio | ~13 - 25 | ~4 - 8 | ~3x - 5x |
| Tumor:Liver Ratio | ~10 | ~0.6 - 2.8 | ~3.5x - 16x |
| Tumor:Kidney Ratio | ~4.5 | ~1.8 - 3 | ~1.5x - 2.5x |
| Imaging Time Post-Injection | 1-4 hours (post-probe) | 24-120 hours | Faster Imaging Window |
| Radiation Dose to Healthy Tissue | Significantly Lower | Higher | Favorable Dosimetry |
Note: Values are compiled and averaged from multiple preclinical studies involving different antibodies and targets for illustrative purposes. The tumor uptake for pretargeting can be significantly improved with the use of clearing agents.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of a TCO moiety to a monoclonal antibody (mAb), such as Rituximab or U36, for use in pretargeting.
Materials:
-
Monoclonal antibody (e.g., Rituximab) at 5-10 mg/mL.
-
This compound (or similar TCO-NHS ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or spin desalting columns (40K MWCO).
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer using an SEC column according to the manufacturer's protocol. Adjust the final antibody concentration to ~5-7 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester solution to the antibody solution. For example, for 2 mL of a 7 mg/mL Rituximab solution, add the calculated volume of TCO-NHS ester.
-
Incubation: Gently mix the reaction and stir for 30 minutes at room temperature, then incubate overnight at 4°C, protected from light.
-
Purification: Remove unreacted TCO-NHS ester and byproducts by purifying the reaction mixture using an SEC column, eluting with PBS pH 7.4.
-
Characterization: Collect fractions containing the antibody. Confirm the concentration (e.g., via Nanodrop A280) and determine the degree of labeling (DOL) using mass spectrometry if available. A typical DOL is 5-8 TCO molecules per antibody.
-
Storage: Store the purified TCO-conjugated antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vivo Pretargeted Imaging Study
This protocol outlines a representative preclinical imaging experiment in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., LS174T or VU-SCC-OE xenografts).
-
Purified TCO-conjugated antibody (from Protocol 1).
-
Radiolabeled tetrazine probe (e.g., ¹¹¹In-DOTA-Tz or ⁸⁹Zr-DFO-PEG5-Tz).
-
SPECT/CT or PET/CT scanner.
Procedure:
-
Pre-targeting Injection (Day 0): Administer the TCO-conjugated antibody (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.
-
Accumulation and Clearance (Day 1-3): Allow 24 to 72 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from the bloodstream. The optimal time lag depends on the antibody's pharmacokinetics.
-
Probe Injection (Day 1-3): Administer the radiolabeled tetrazine probe (e.g., 20-50 MBq) via intravenous injection.
-
Imaging (1-24 hours post-probe): Perform imaging (SPECT/CT or PET/CT) at various time points after probe administration, typically between 1 and 24 hours.
-
Biodistribution (Optional): After the final imaging session, euthanize the animals. Harvest tumors and major organs (blood, liver, kidneys, muscle, etc.), weigh them, and count their radioactivity using a gamma counter to quantify the percent injected dose per gram (%ID/g) in each tissue.
-
Data Analysis: Analyze imaging data to determine tumor-to-background ratios. Calculate %ID/g and TBRs from biodistribution data. Compare these results to a control group that received a directly radiolabeled antibody.
Summary and Conclusion
The choice between pretargeted imaging and direct conjugation depends on the specific research or clinical question.
Direct Conjugation:
-
Pros: Simpler, one-step procedure. Potentially higher absolute tumor uptake.
-
Cons: Very slow clearance leads to high background, lower image contrast, and higher radiation dose to healthy tissues. Requires long-lived radionuclides.
Pretargeted Imaging with this compound:
-
Pros: Dramatically improved tumor-to-background ratios, leading to high-contrast images. Faster imaging acquisition after probe injection. Significantly lower radiation dose to non-target organs, improving the safety profile. Enables the use of short-lived radionuclides like ⁶⁸Ga and ¹⁸F with long-circulating antibodies.
-
Cons: More complex multi-step procedure. Requires careful optimization of antibody dose, probe dose, and the time interval between injections.
References
- 1. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of TCO-PEG2-NHS Ester
This guide provides essential safety and logistical information for the proper disposal of TCO-PEG2-NHS ester, a heterobifunctional PEG linker used in bioconjugation and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety information is summarized below.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Ventilation | Use in a well-ventilated area or a fume hood |
Hazard Identification and First Aid:
This compound and similar NHS esters may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1]
| Exposure Route | First Aid Measures |
| Skin Contact | Wash with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. The following protocol provides a general framework for proper disposal.
1. Deactivation of Unused this compound:
-
Hydrolysis: The NHS ester moiety is susceptible to hydrolysis. Unused or waste solutions of this compound can be deactivated by hydrolysis before disposal. This can be achieved by adding an excess of an aqueous amine-containing solution (e.g., a solution of glycine or tris(hydroxymethyl)aminomethane - TRIS buffer) or by adjusting the pH to a basic condition (pH > 8.5) and allowing it to stir for several hours to ensure complete hydrolysis of the reactive NHS ester.
2. Segregation and Collection of Waste:
-
Solid Waste: Collect unreacted this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect deactivated solutions and any other liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.
-
Store away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any required documentation to the disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for TCO-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TCO-PEG2-NHS ester. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Understanding the Compound and Associated Hazards
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains a TCO (trans-cyclooctene) group for copper-free click chemistry and an NHS (N-hydroxysuccinimide) ester for reaction with primary amines. While a specific Safety Data Sheet (SDS) for the PEGylated form may vary by supplier, the hazards are primarily associated with the reactive NHS ester moiety.
Based on the SDS for the related compound TCO-NHS ester, the primary hazards include:
-
Acute oral toxicity [1]
-
Skin irritation [1]
-
Serious eye irritation [1]
-
Respiratory tract irritation [1]
It is crucial to handle this compound with care in a well-ventilated area, avoiding inhalation of dust and contact with skin and eyes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required at all times in the laboratory to protect against splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Provides protection against incidental chemical splashes. It is recommended to wear two pairs of gloves (double-gloving) for added protection. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (e.g., N95) or Respirator | Recommended when handling the solid powder to prevent inhalation. Use in a well-ventilated area or a chemical fume hood is essential. |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the reactivity of the NHS ester and ensure safety.
Storage:
-
Store at -20°C in a desiccated environment.
-
The NHS ester is moisture-sensitive; exposure to moisture will lead to hydrolysis and loss of reactivity.
-
Keep the container tightly closed and protect it from light.
Handling (Experimental Protocol):
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Reconstitution: Dissolve the this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Reaction Buffer: Perform the conjugation reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.
-
Reaction Quenching: After the desired reaction time, quench any unreacted NHS ester by adding an amine-containing buffer (e.g., Tris or glycine).
The following diagram illustrates the workflow for handling this compound:
Caption: Workflow for handling this compound.
Disposal Plan
All materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid reagent, as well as contaminated labware (e.g., pipette tips, tubes), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Concentrated Solutions: Solutions in organic solvents (e.g., DMSO, DMF) should be collected in a separate, sealed, and labeled hazardous waste container. Never dispose of these down the drain.
-
Aqueous Solutions: Before disposal, the reactive NHS ester in aqueous solutions should be quenched.
-
Quenching Protocol for Aqueous Waste:
-
pH Adjustment: Ensure the pH of the aqueous waste is between 7 and 8.5. If necessary, adjust with a buffer like sodium bicarbonate.
-
Hydrolysis: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.
-
Collection: Transfer the quenched solution to a designated aqueous hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
The logical flow for the disposal of this compound waste is as follows:
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
